Naphazoline is classified as an imidazoline derivative sympathomimetic amine [1]. It acts as a mixed α1- and α2-adrenergic receptor agonist [2], with target interactions including:
The table below summarizes quantitative receptor binding and functional activity data from a 2022 study profiling adrenoceptor agonists [3].
| Parameter | α2A-Adrenoceptor | α2B-Adrenoceptor | α2C-Adrenoceptor | Experimental Notes |
|---|---|---|---|---|
| pKD (Binding Affinity) | 6.10 | 5.90 | 6.13 | Measured in transfected CHO cells. Higher pKD indicates greater affinity. |
| Gi-IC50 (Functional Potency) | 7.42 | 6.84 | 7.31 | Potency for inhibiting cAMP production via Gi-protein. |
| Intrinsic Efficacy (Gi) | Low | Low | Low | Efficacy relative to full agonists; explains lack of Gs-mediated response. |
| Gs-Coupling | No | No | No | Fails to stimulate cAMP production at high concentrations. |
This compound's low intrinsic efficacy at the alpha-2 adrenoceptors is a key characteristic that differentiates it from high-efficacy agonists like brimonidine or dexmedetomidine. Agonists with high intrinsic efficacy can stimulate a biphasic Gi-Gs response in systems with high receptor reserve, but this compound produces only a monophasic Gi-mediated response [3].
The following diagram illustrates the established signaling cascade for alpha-2 adrenoceptors, through which this compound primarily exerts its effects.
Stimulation of postsynaptic alpha-2 adrenoceptors in vascular smooth muscle leads to the Gi-mediated effects shown above, resulting in vasoconstriction [4] [5]. In the central nervous system, particularly in the locus coeruleus, activation of presynaptic alpha-2 adrenoceptors inhibits norepinephrine release, which is responsible for effects like sedation and analgesia [4].
The key data on this compound's affinity and efficacy were obtained using the following detailed methodologies [3]:
This compound's pharmacological profile has direct clinical implications:
Naphazoline is a first-generation imidazoline derivative that has been utilized clinically since its initial development in 1942 as a vasoconstrictive agent. This sympathomimetic amine belongs to the class of α-adrenergic receptor agonists and is structurally characterized as 2-(1-naphthylmethyl)-2-imidazoline. The molecular formula of this compound is C₁₄H₁₄N₂, with an average molecular weight of 210.2744 g/mol [1]. The compound is synthesized through a specific chemical pathway beginning with (1-naphthyl)acetonitrile, which undergoes reaction with ethanol to form an iminoester intermediate, followed by heterocyclization with ethylenediamine to yield the final imidazoline derivative [2].
This compound has been marketed under numerous brand names worldwide, including Privine, Sanorin, Rinazin, Nafazair, AK-Con, Albalon, Naphcon, and Vasocon, among others [2] [1] [3]. Its primary therapeutic applications leverage its potent vasoconstrictive properties for the relief of ocular redness and nasal congestion. The drug is available in various formulations, with ophthalmic solutions typically containing 0.012% to 0.1% this compound, and nasal preparations generally at 0.05% concentration [1] [4] [5]. The widespread over-the-counter availability of this compound-containing products in many jurisdictions underscores the importance of comprehensively understanding its pharmacological and toxicological profile, particularly given its narrow therapeutic window and potential for significant adverse effects when misused or ingested inappropriately [6] [7].
This compound exerts its pharmacological effects primarily through agonist activity at α-adrenergic receptors, with a distinctive receptor binding profile characterized by mixed α₁/α₂ adrenergic receptor activity with approximately 2:1 preference for α₂ receptors [5]. This specific binding profile differentiates this compound from other ocular decongestants—tetrahydrozoline is a selective α₁ receptor agonist, while brimonidine is a highly selective α₂ receptor agonist [5]. The vasoconstrictive action of this compound results from the activation of these adrenergic receptors on vascular smooth muscle cells in the conjunctival and nasal vasculature [1] [5].
At the molecular level, stimulation of α₁-adrenergic receptors activates Gq proteins, initiating the inositol triphosphate (IP₃) signal transduction pathway that ultimately increases intracellular calcium concentrations and induces smooth muscle contraction [5]. Conversely, activation of α₂-adrenergic receptors engages Gi proteins, leading to decreased intracellular cyclic AMP (cAMP) and subsequent smooth muscle contraction [5]. The combined effect on both receptor subtypes results in pronounced constriction of conjunctival arterioles and veins, reducing blood flow and alleviating erythema and edema in the treated tissues [1] [5]. This vasoconstriction provides symptomatic relief of ocular and nasal congestion within minutes of application, with effects typically lasting 4 to 8 hours [1].
Beyond its primary vasoconstrictive actions, this compound demonstrates several secondary pharmacological activities that contribute to both its therapeutic and adverse effects. The drug induces the release of norepinephrine from sympathetic nerve terminals, amplifying the sympathomimetic response through indirect mechanisms [1]. Additionally, this compound exhibits mild β-adrenergic receptor agonist activity, which may contribute to rebound vasodilation observed after the initial α-adrenergic stimulation subsides [1]. This β-agonist activity potentially explains the phenomenon of rebound hyperemia reported with prolonged use of this compound-containing products.
The release of norepinephrine triggered by this compound also activates a negative feedback loop that decreases further norepinephrine production, creating a physiological adaptation that can lead to rhinitis medicamentosa (rebound congestion) upon discontinuation after long-term use [1]. Furthermore, this compound has been identified as an agonist at the D(2) dopamine receptor, though the clinical significance of this activity remains unclear [1]. The ability of this compound to cross the blood-brain barrier enables central nervous system effects, which predominantly manifest as depression rather than stimulation, particularly in cases of overdose or pediatric exposure [1] [6] [7].
Table 1: this compound Receptor Binding Profile
| Receptor Type | Agonist Activity | Primary Signaling Pathway | Physiological Effect |
|---|---|---|---|
| α₁-adrenergic | Moderate | Gq protein → IP₃ pathway → ↑ intracellular Ca²⁺ | Vasoconstriction (arterioles and veins) |
| α₂-adrenergic | Strong (2:1 preference) | Gi protein → ↓ cAMP → ↓ PKA activity | Vasoconstriction (predominantly veins) |
| β-adrenergic | Mild | Gs protein → ↑ cAMP → ↑ PKA activity | Potential rebound vasodilation |
| D(2) dopamine | Agonist (clinical significance unknown) | Gi protein → ↓ cAMP | Unknown |
Figure 1: this compound Adrenergic Receptor Signaling Pathways. This compound activates multiple adrenergic receptors with predominant α₂-agonist activity leading to vasoconstriction via decreased cAMP and increased intracellular calcium signaling.
Comprehensive pharmacokinetic data for this compound is limited in the published literature, though certain characteristics can be extrapolated from the broader imidazoline compound class. As with other imidazoline derivatives, this compound is weakly basic and lipophilic, properties that contribute to its high bioavailability from the gastrointestinal tract following oral ingestion [1]. Importantly, systemic absorption can occur following topical administration to mucous membranes (ocular or nasal), with the extent of absorption influenced by factors such as concentration, formulation, and integrity of the application site [3]. This potential for systemic absorption even with appropriate topical use underscores the importance of proper dosing and administration.
Distribution patterns for this compound follow trends observed with other imidazoline compounds, which are known to distribute throughout the body and notably cross the blood-brain barrier [1]. This ability to penetrate the central nervous system explains the significant CNS effects observed in cases of overdose or accidental pediatric ingestion. Protein binding data for this compound is not well-characterized in the available literature, representing a gap in the current understanding of its pharmacokinetic profile [1]. The volume of distribution has not been precisely determined but is expected to be substantial given the compound's lipophilic nature and widespread tissue distribution.
The metabolic fate of this compound has not been extensively studied, though available evidence suggests it undergoes some hepatic metabolism similar to other imidazoline compounds [1]. A significant fraction of the administered dose appears to be excreted unchanged in the urine, with the proportion influenced by urinary pH [1]. Excretion is enhanced in more acidic urine, suggesting a pH-dependent elimination process [1]. The precise metabolites of this compound have not been characterized in the available literature, and the enzymes responsible for its metabolism remain unidentified.
The elimination half-life of this compound has not been definitively established, though its pharmacodynamic effects typically last 4 to 8 hours following topical administration [1]. Other imidazoline derivatives demonstrate considerable variation in half-life, ranging from 2 to 12 hours [1]. Clearance data for this compound is not available in the searched literature [1]. The route of elimination appears to involve both hepatic metabolism and renal excretion, with a substantial proportion of the drug excreted unchanged in urine, particularly when urine is acidic [1].
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Characteristics | Clinical Notes |
|---|---|---|
| Absorption | Rapid from GI tract; systemic absorption possible with topical administration | High bioavailability due to lipophilic nature |
| Distribution | Widespread throughout body; crosses blood-brain barrier | CNS penetration explains central effects in overdose |
| Protein Binding | Not well characterized | Data unavailable in literature |
| Metabolism | Partial hepatic metabolism (specific pathways unknown) | Large fraction excreted unchanged |
| Elimination Half-life | Not determined (effects last 4-8 hours) | Other imidazolines: 2-12 hours |
| Route of Elimination | Hepatic metabolism and renal excretion | Urinary excretion enhanced in acidic urine |
| Clearance | Not characterized | Data unavailable |
This compound is primarily indicated for the symptomatic relief of ocular redness associated with minor irritations and nasal congestion due to various etiologies. Ophthalmic formulations are available in concentrations ranging from 0.012% to 0.1%, with lower concentrations generally marketed as over-the-counter products and higher concentrations available by prescription in some regions [1] [5]. Nasal preparations typically contain 0.05% this compound and are approved for use in adults and children over 12 years of age [2] [4]. The drug is also found in combination products with lubricants such as hypromellose, antihistamines such as pheniramine, and antibiotics such as tetracycline, expanding its therapeutic utility [1] [8].
The recommended dosing for ocular congestion in adults is 1 drop not more often than every 4 hours, with careful attention not to exceed the maximum frequency of administration [4]. For nasal congestion, the typical adult dose is 2 drops in each nostril no more frequently than every 3 hours [2]. Use in children under 12 years of age is generally not recommended due to increased susceptibility to adverse effects, particularly CNS depression [4] [7]. Current guidelines recommend limiting use to no more than 72 consecutive hours to minimize the risk of rebound congestion and medication overuse effects [4]. Patients should be instructed to discard any solution that becomes cloudy or changes color and to avoid touching the applicator tip to any surface to maintain sterility [4].
The use of this compound requires particular caution in specific patient populations. In pediatric patients, especially infants and young children, this compound is contraindicated due to the risk of severe central nervous system depression, hypothermia, coma, and potentially fatal outcomes [2] [7]. Multiple case reports describe significant toxicity in children, including a 12-week-old infant who developed apnea, tachycardia, and hypertension requiring medical intervention following nasal administration [2], and a 4-year-old child who experienced hypotonia, sensory deterioration, hypothermia, and bradycardia after accidental exposure [7].
In elderly patients, specific studies are lacking, but age-related changes in drug metabolism and increased prevalence of comorbidities warrant caution [4]. For pregnant women, no adequate or well-controlled studies exist, and the pregnancy category is classified as C, indicating that risk cannot be ruled out [3]. Breastfeeding women should use this compound with caution, though occasional use is unlikely to pose significant risk to the nursing infant due to low systemic exposure [3]. Patients with cardiovascular disease, diabetes, hypertension, or hyperthyroidism should use this compound cautiously as it may exacerbate these conditions [4] [3].
This compound exhibits a narrow therapeutic window, with intoxication possible at doses as low as 0.05 mg/kg body weight [6]. Toxicity manifestations differ significantly between pediatric and adult populations. In children, the most pronounced effects involve the central nervous system, characterized by immediate onset of hypotonia, sensory deterioration, hypothermia, and bradycardia of variable severity [7]. These symptoms can progress to profound CNS depression, coma, and potentially death, particularly in children under 6 years of age [1] [7]. The rapid onset and potential severity of pediatric poisoning underscore the importance of immediate medical attention for suspected exposures.
In adults, toxic manifestations more frequently involve cardiovascular effects and reversible organ dysfunction. A recent case report documented a 27-year-old woman who attempted suicide by ingesting three bottles of this compound-containing solution and developed prominent QT interval prolongation (QTc 698 ms), reversible left ventricular systolic dysfunction (LVEF 34%), and pulmonary edema [6]. Myocardial biopsy revealed extensive fibrosis with mild inflammatory cell infiltrate, suggesting direct myocardial injury [6]. Interestingly, despite significant cardiac dysfunction, troponin T levels showed only slight elevation, indicating a potential discordance between functional and biochemical markers of myocardial damage [6]. Both pediatric and adult toxicity can include paradoxical hypertension or hypotension, bradycardia, respiratory depression, and gastrointestinal symptoms such as nausea [1] [6] [3].
Several patient-specific and use-related factors influence the risk and severity of this compound toxicity. Age is a critical determinant, with children exhibiting enhanced susceptibility due to differences in metabolism, receptor sensitivity, and smaller body mass [2] [7]. Preexisting medical conditions, particularly cardiac or renal disease, can amplify adverse effects and complicate management [4]. Concomitant medication use with sympathomimetic drugs or monoamine oxidase inhibitors may potentiate toxicity through pharmacodynamic interactions [2].
Duration of use represents another important consideration, with long-term application associated with rhinitis medicamentosa (rebound congestion) upon discontinuation and potential loss of effectiveness (tachyphylaxis) due to adaptive receptor responses [1] [5]. Ocular adverse events from topical application include conjunctival hyperemia, punctate keratitis, mydriasis (which may precipitate angle-closure glaucoma in susceptible individuals), blurred vision, and allergic reactions [3]. Systemic absorption from topical use can produce headache, nervousness, dizziness, hypertension, and palpitations [4] [3].
Table 3: this compound Adverse Effects and Toxicity Profile
| System Affected | Common Adverse Effects | Serious Toxic Effects | Population at Highest Risk |
|---|---|---|---|
| Central Nervous System | Headache, dizziness, nervousness | CNS depression, coma, hypothermia, seizures | Children <6 years, elderly |
| Cardiovascular | Palpitations, hypertension or hypotension | QT prolongation, ventricular arrhythmias, reversible cardiomyopathy, pulmonary edema | Patients with preexisting cardiac conditions |
| Ocular | Transient irritation, reactive hyperemia, mydriasis | Punctate keratitis, rebound hyperemia, angle-closure glaucoma | Long-term users, glaucoma patients |
| Respiratory | - | Pulmonary edema, respiratory depression | Overdose cases |
| Metabolic | - | Hyperglycemia | Diabetic patients |
| Dermatological | - | Allergic reactions (blepharoconjunctivitis) | Patients with sensitivity to components |
The evaluation of this compound toxicity employs various experimental models ranging from zebrafish to mammalian systems. Zebrafish embryos have emerged as a valuable vertebrate model for high-content screening of organ-specific developmental toxicity, offering advantages including small size, optical transparency, rapid organogenesis, and genetic tractability [9]. The zebrafish pronephros shares significant cellular and molecular homology with human nephrons, making it particularly relevant for assessing renal toxicity [9]. Automated imaging pipelines enable quantitative assessment of phenotypic alterations in live transgenic zebrafish embryos, facilitating large-scale toxicity screening [9].
For comprehensive cardiovascular assessment, mammalian models remain essential. The case report of human this compound intoxication with QT prolongation and reversible cardiomyopathy suggests that electrocardiographic monitoring in conscious or anesthetized large animals would be appropriate for evaluating proarrhythmic potential [6]. Echocardiography provides non-invasive assessment of cardiac function, while histopathological examination of myocardial tissue reveals structural alterations such as fibrosis and inflammatory infiltrates observed in human toxicity [6]. Hemodynamic monitoring in instrumented animals can characterize blood pressure and heart rate effects, with particular attention to potential biphasic responses (initial hypertension followed by hypotension) [6].
Elucidation of this compound's mechanisms of toxicity requires complementary in vitro approaches. Receptor binding assays can quantify affinity and intrinsic activity at α-adrenergic receptor subtypes and other potential targets, helping to explain both therapeutic and toxic effects [5]. Assessment of cardiac repolarization using patch clamp techniques on isolated cardiomyocytes or heterologous expression systems expressing human ion channels can characterize effects on action potential duration and specific potassium channels implicated in QT prolongation [6].
Cellular viability assays in relevant cell types (cardiomyocytes, vascular smooth muscle, neuronal) can establish concentration-response relationships for cytotoxicity [6]. Additionally, calcium imaging and cAMP quantification assays can verify signaling pathway engagement and potential adaptive changes with prolonged exposure [5]. For developmental toxicity assessment, the zebrafish model allows for standardized protocols where embryos at 24 hours post-fertilization are exposed to this compound concentrations (typically 25 μM in screening studies) for 24 hours, followed by phenotypic evaluation at 48 hpf using standardized morphological scoring systems [9].
Figure 2: Experimental Approaches for this compound Toxicity Assessment. Comprehensive toxicity evaluation integrates in vivo models (zebrafish, mammals) with in vitro systems (cellular, molecular) to characterize organ-specific effects and mechanisms.
Based on the established pharmacology and toxicology profile, several critical safety considerations guide the appropriate clinical use of this compound. Pediatric contraindications represent the most significant warning, with this compound strictly contraindicated in infants and young children due to potentially life-threatening CNS depression [2] [4] [7]. This contraindication extends to nasal and ocular formulations, as systemic absorption occurs via both routes [2]. The narrow therapeutic index necessitates careful dosing adherence, with specific instructions not to exceed recommended frequency or duration of use [4].
Additional important precautions include avoidance in patients with cardiovascular disease due to potential hypertension, tachycardia, and arrhythmias; caution in individuals with hyperthyroidism, diabetes, or hypertension which may be exacerbated; and careful consideration in patients with angle-closure glaucoma due to the risk of mydriasis-induced increases in intraocular pressure [4] [3]. Patients should be specifically counseled about the risk of rebound congestion with prolonged use (>72 hours) and the potential for loss of effectiveness (tachyphylaxis) with frequent repeated applications [1] [5].
Effective risk management for this compound-containing products involves multiple strategies targeting both healthcare providers and consumers. Clear labeling regarding pediatric contraindications, proper administration technique, and recommended duration of use represents the first line of defense [4]. Child-resistant packaging may reduce accidental ingestion risks, particularly for ocular formulations that may be appealing to young children due to their resemblance to eye lubricants [7]. Healthcare provider education should emphasize appropriate patient selection, with particular attention to contraindications and special populations.
Post-marketing surveillance through active pharmacovigilance programs provides ongoing safety assessment in real-world use settings. A recent active surveillance study of this compound 0.1% + hypromellose 0.5% in 335 patients reported predominantly mild ocular adverse reactions including eye irritation, blurred vision, eye pruritus, and headache, with no serious adverse events identified [8]. This study demonstrated the value of systematic post-approval monitoring for detecting less common adverse events not identified in pre-market clinical trials. For overdose management, supportive care remains central, with particular attention to cardiorespiratory monitoring and temperature regulation, especially in pediatric cases [6] [7].
The table below summarizes the key characteristics of the primary imidazoline receptor subtypes, which are the potential targets for naphazoline.
| Receptor Subtype | Primary Localization | Proposed Functions | Key Findings from Search Results |
|---|---|---|---|
| I1 (I1R) | Plasma Membrane [1] | Central control of blood pressure; inhibits sympathetic nervous system [1]. | Agonists (e.g., moxonidine, rilmenidine) are used as antihypertensives. Signaling involves activation of PC-PLC and ERK1/2 pathways [1] [2]. |
| I2 (I2BS) | Mitochondrial Membrane [1] [3] | Modulation of monoamine oxidase (MAO); implicated in analgesia, neuroprotection, and mood [1] [3]. | Highly heterogeneous; at least four different proteins bind I2 ligands. One identified protein is brain creatine kinase [3]. Ligands show promise in chronic pain models [3] [4]. |
| I3 (I3R) | Pancreatic β-cells [1] | Regulation of insulin secretion [1]. | Distinct from I1 and I2 sites; modulates ATP-sensitive potassium channels (KATP) to stimulate insulin secretion [5] [1]. |
Although this compound-specific data is limited, research on imidazoline receptors relies on established techniques. The following methodologies are used to characterize ligands.
This is the primary method for determining binding affinity and selectivity.
[³H]clonidine for I1 sites or [³H]idazoxan for I2 sites) and varying concentrations of this compound [1] [3].These experiments determine if binding produces a functional response.
The following diagram illustrates the core workflow for characterizing an imidazoline receptor ligand, integrating both binding and functional studies.
Given the lack of explicit data for this compound, here are practical steps you can take:
The table below summarizes the core pharmacokinetic (PK) parameters of this compound as established in the current literature.
| Parameter | Details / Value | Context & Notes |
|---|---|---|
| Absorption | Almost 100% bioavailability (intranasal) [1]; rapid action after topical application [2] [3] | Systemic absorption can occur after topical application to mucous membranes (ocular, nasal) [3]. |
| Distribution | V~d~: Presumably small [1]; Protein Binding: ~95% [1] | High protein binding and presumed small V~d~ suggest the drug is largely confined to the plasma compartment [1]. |
| Metabolism | Minimally metabolized [1] | Specific enzymes and metabolic byproducts are not detailed in the available literature. |
| Elimination | Mostly eliminated renally (unchanged) [1] | Consistent with minimal metabolism. |
Robust analytical methods are crucial for studying drug pharmacokinetics. The following table outlines a validated RP-HPLC-DAD method suitable for the simultaneous determination of this compound HCl (NPZ) and its impurities, which can be adapted for PK studies [4].
| Aspect | Detailed Protocol |
|---|---|
| Objective | Simultaneous determination of NPZ, pheniramine maleate, and three official impurities (NPZ impurity B, PHN impurity A, and B) [4]. |
| Chromatographic Conditions | - Column: Hypersil ODS (5 µm, 250 x 4.6 mm i.d.)
This compound is a sympathomimetic amine that acts as a potent vasoconstrictor. Its primary mechanism and downstream effects are visualized below.
This diagram illustrates the dual pathways of this compound's action, leading to either therapeutic effects locally or systemic toxicity in overdose. The molecular initiating event is the stimulation of alpha-adrenergic receptors (both α1 and α2) [5] [1]. When applied topically, this primarily causes vasoconstriction in the mucous membranes, reducing blood flow and edema, which is the desired therapeutic effect [5] [3]. However, if the drug is systemically absorbed—either through excessive topical use or, more severely, through ingestion—this same mechanism can lead to a dangerous cascade of effects. Systemic absorption causes widespread vasoconstriction, increasing peripheral vascular resistance and cardiac afterload, which can result in hypertension, followed by reflex bradycardia, and potential central nervous system (CNS) depression [6] [1].
For researchers in drug development, the identified data gaps represent clear opportunities for further investigation:
Naphazoline is an imidazoline derivative with potent α-adrenergic agonist properties that has been in clinical use since 1942 as a topical decongestant. While therapeutically employed for ocular vasoconstriction (0.012%-0.03% solutions) and nasal congestion at low concentrations, this compound possesses a narrow therapeutic window that makes systemic toxicity a significant concern, particularly in pediatric populations and cases of intentional ingestion. The clinical relevance of this compound toxicity has increased due to its presence in over-the-counter products including ocular decongestants, nasal sprays, and antiseptic first-aid solutions in certain regions, particularly Japan. Understanding the mechanistic basis of this compound's systemic effects is essential for researchers developing safer decongestants and clinicians managing intoxication cases. Recent case reports highlight that ingestion of even relatively small amounts (approximately 0.3 mg/kg) can produce significant multi-organ toxicity requiring intensive medical intervention, with potentially fatal outcomes at higher doses [1] [2].
This compound exerts its effects primarily through activation of α-adrenergic receptors, with additional activity at imidazoline receptors that contributes to both its therapeutic and toxicological profiles:
Receptor binding profile: this compound functions as a mixed α1/α2 adrenergic receptor agonist with an approximate binding affinity ratio of 1:2 for α1:α2 receptors [3]. This dual receptor activation differentiates it from more selective agents like tetrahydrozoline (primarily α1-selective) and brimonidine (highly α2-selective). The vasoconstrictive effects result primarily from activation of α1-adrenergic receptors on vascular smooth muscle, while α2 activation contributes to both vasoconstriction and central nervous system effects [4] [3].
Cellular signaling pathways: Stimulation of α1-adrenergic receptors activates Gq-protein coupled signaling, leading to phospholipase C activation, inositol triphosphate (IP3) production, and release of intracellular calcium, resulting in vascular smooth muscle contraction. In contrast, α2-adrenergic receptor stimulation engages Gi-protein coupled signaling pathways that decrease intracellular cyclic adenosine monophosphate (cAMP), also culminating in smooth muscle contraction [3]. The imidazoline receptor activation contributes particularly to central effects including ocular hypotension and potentially to systemic toxicity [5].
Table 1: this compound Receptor Binding and Functional Effects
| Receptor Type | Binding Affinity | Primary Signaling Pathway | Physiological Effect |
|---|---|---|---|
| α1-adrenergic | Moderate (Kd ~μM range) | Gq-PLC-IP3-Ca²⁺ | Vasoconstriction (arteries/arterioles) |
| α2-adrenergic | Higher (2× α1) | Gi-AC-cAMP reduction | Vasoconstriction (veins/venules), CNS depression |
| Imidazoline (I1) | Moderate | Gi-protein coupled | Ocular hypotension, Central BP modulation |
The effects of this compound demonstrate significant concentration dependence that explains the transition from therapeutic to toxic effects:
Therapeutic concentrations (topical application): At low concentrations (0.012%-0.03% ophthalmic solutions), this compound produces localized vasoconstriction of conjunctival blood vessels with minimal systemic absorption, effectively reducing ocular redness through activation of vascular α-adrenergic receptors in the eye [3].
Moderate systemic exposure: With increased absorption or low-dose ingestion, this compound activates peripheral α-adrenergic receptors throughout the vascular system, leading to generalized vasoconstriction, increased systemic vascular resistance, and hypertension followed by potential reflex bradycardia [2].
High systemic concentrations: At toxic levels, this compound demonstrates central α2-adrenergic receptor activation leading to central nervous system depression, while profound peripheral vasoconstriction results in tissue hypoperfusion, lactic acidosis, and potential end-organ damage [1] [2]. The negative feedback inhibition of norepinephrine release through presynaptic α2-adrenergic receptor stimulation may contribute to the bradycardia and CNS depression observed in severe intoxication [4].
The following diagram illustrates this compound's major signaling pathways and systemic effects:
This compound's multireceptor activation leads to diverse physiological effects through distinct signaling pathways.
This compound-induced cardiovascular toxicity represents the most life-threatening aspect of systemic exposure and demonstrates complex, time-dependent manifestations:
Hypertension and bradycardia: Initial presentation frequently includes significant hypertension accompanied by paradoxical bradycardia, creating a potentially confusing clinical picture. This hemodynamic pattern results from this compound's dual mechanisms of peripheral vasoconstriction (via α1-adrenergic receptors) and central vagal stimulation (via α2-adrenergic receptors). Case reports document blood pressure elevations to levels as high as 166/122 mmHg with concurrent heart rate depression to 40-50 bpm [2]. The increased systemic vascular resistance can be profound, with measured systemic vascular resistance index (SVRI) values reaching approximately 4000 dyn·s·m²/cm⁵ (normal range: 1500-2500 dyn·s·m²/cm⁵) [2].
Cardiomyopathy and electrical abnormalities: With significant exposure, this compound can induce transient left ventricular dysfunction with echocardiographic evidence of reduced ejection fraction (documented cases show reduction to 34%) [1]. The proposed mechanisms include excessive afterload from intense vasoconstriction and potentially direct catecholamine-mediated myocardial stunning. Additionally, QT interval prolongation represents a potentially serious electrical manifestation, with case reports demonstrating QTc intervals extended to 698 ms (normal <440-460 ms for women) [1]. This QT prolongation may result from either direct myocardial injury or altered repolarization currents due to catecholamine excess, creating susceptibility to ventricular arrhythmias.
The neurological manifestations of this compound toxicity range from stimulation to profound depression:
Dose-dependent progression: Initial symptoms may include agitation, nervousness, and headache reflecting early sympathomimetic stimulation [6] [7]. However, with increasing systemic absorption, patients typically progress to CNS depression characterized by drowsiness, lethargy, and in severe cases, coma. The depression of consciousness results from central α2-adrenergic receptor activation, which decreases norepinephrine release in the brainstem [4].
Thermoregulatory disruption: Significant this compound intoxication frequently produces hypothermia, with documented cases reporting body temperatures as low as 98.1°F (36.7°C) in the presence of significant systemic toxicity [2]. This effect likely stems from both central thermoregulatory dysfunction and peripheral vasoconstriction-induced heat loss.
This compound toxicity can include serious pulmonary manifestations:
Table 2: Organ System Toxicity in this compound Intoxication
| Organ System | Clinical Manifestations | Proposed Mechanisms | Time Course |
|---|---|---|---|
| Cardiovascular | Hypertension, bradycardia, QT prolongation, reduced ejection fraction | Peripheral vasoconstriction (α1), increased afterload, central vagal stimulation (α2), direct myocardial injury | Initial (hours): Hypertension/Vasoconstriction; Delayed (12-24h): Cardiac dysfunction |
| Central Nervous System | Agitation, drowsiness, coma, hypothermia | Central α2-adrenergic receptor activation, decreased CNS norepinephrine release | Progressive: Early stimulation followed by depression |
| Pulmonary | Pulmonary edema, respiratory depression | Increased pulmonary vascular permeability, neurogenic mediated | Variable: Often delayed 6-12 hours |
| Ocular | Mydriasis, blurred vision, rebound hyperemia | Ocular α-adrenergic receptor stimulation, compensatory vasodilation | Topical use: Immediate; Systemic: Variable |
Elucidating this compound's systemic effects requires sophisticated physiological monitoring in controlled experimental settings:
Animal models: Rabbit models have proven valuable for studying this compound's ocular hemodynamic effects and have provided important insights into systemic cardiovascular actions. These models demonstrate that topical this compound application (7.5-75 μg) produces dose-dependent mydriasis (2-5.5 mm increase in pupil diameter) and bilateral ocular hypotension (3-10 mmHg reduction in intraocular pressure) [5]. The bilateral effects following unilateral administration suggest a central mechanism of action. Intracisternal administration studies (3.3 μg in rabbits) further confirmed central nervous system mediation of this compound's cardiovascular effects [5].
Hemodynamic monitoring in clinical cases: Advanced cardiovascular monitoring in human intoxication cases has revealed characteristic hemodynamic patterns. The use of minimally invasive cardiac output (CO) monitoring systems allows quantification of this compound's effects on systemic vascular resistance and cardiac function. These approaches document dramatically elevated SVRI with concomitant reduction in cardiac index (CI), confirming the primary vasoconstrictive effects with secondary cardiac impairment [2]. This monitoring guides targeted vasodilator therapy with α-adrenergic antagonists like phentolamine or calcium channel blockers like nicardipine.
The following diagram illustrates the experimental workflow for assessing this compound toxicity:
Comprehensive assessment of this compound toxicity requires multiple administration routes and monitoring approaches.
Understanding this compound's toxicity mechanisms requires investigation at cellular and molecular levels:
Receptor profiling studies: Competitive binding assays using human cloned receptors have established this compound's relative affinity for α1 versus α2 adrenergic receptors, demonstrating its mixed α1/α2 agonist profile with approximately 2:1 preference for α2 receptors [3]. These studies typically involve radioligand displacement experiments using cell membranes expressing specific receptor subtypes.
Signal transduction analysis: Investigation of this compound's effects on second messenger systems has elucidated its mechanism for reducing aqueous humor production and flow. Studies using pertussis toxin (PTX) pretreatment, which ADP-ribosylates and inactivates Gi/o proteins, demonstrate 50-65% attenuation of this compound's ocular hypotensive effects, confirming involvement of Gi-protein coupled pathways [5]. This experimental approach helps distinguish between α2-adrenergic and imidazoline receptor-mediated effects.
Pathological examination: Endomyocardial biopsy in severe human intoxication cases has revealed characteristic findings including extensive myocardial fibrosis with minimal inflammatory cell infiltrate, consistent with direct catecholamine-mediated injury rather than inflammatory myocarditis [1]. Histological analysis provides important correlation between functional cardiac impairment and structural changes.
The management of this compound intoxication requires targeted interventions based on understanding its mechanistic toxicity:
Vasodilator therapy: The cornerstone of severe this compound intoxication management involves alpha-adrenergic blockade with agents like phentolamine (non-selective α-antagonist) or alternative vasodilators like calcium channel blockers (nicardipine) [2]. Dosing guidance using hemodynamic parameters such as SVRI has proven effective, with case reports documenting phentolamine infusion at 0.1-0.3 μg/kg/min titrated to maintain SVRI below 2500 dyn·s·m²/cm⁵ [2].
Supportive care and monitoring: Given the potential for CNS depression and respiratory compromise, supportive care including airway protection and ventilatory support may be necessary. Continuous cardiac monitoring is essential given the risk of QT prolongation and potential ventricular arrhythmias, with electrolyte repletion (particularly magnesium) indicated for significant QT abnormalities [1].
Pediatric considerations: Children are particularly vulnerable to this compound toxicity, with reports of severe CNS depression and hypothermia following even therapeutic misuse [6] [8]. The narrow therapeutic index in pediatric populations necessitates extreme caution with this compound-containing products in children.
This compound's systemic toxicity stems from its mixed α1/α2 adrenergic receptor agonist activity, with imidazoline receptor contributions potentially exacerbating central effects. The cardiovascular manifestations dominate the clinical picture, characterized by initial hypertension and bradycardia progressing to potential cardiomyopathy, QT prolongation, and pulmonary edema in severe cases. Importantly, many toxic effects demonstrate reversibility with appropriate supportive care and targeted vasodilator therapy.
The table below outlines the key milestones in the historical development of naphazoline.
| Year | Event | Significance / Key Detail |
|---|---|---|
| 1934 | Patent filed for this compound [1] | Marked the initial invention of the compound. |
| 1942 | Came into medical use [2] [1] | Introduced as a nasal decongestant and topical vasoconstrictor. |
| 1944 | Early pharmacological studies published [3] | Characterized it as a new vasoconstrictor: 2-Naphthyl-1'-Methyl-imidazoline hydrochloride. |
| 1974 | Received US FDA approval as a prescription ocular decongestant (0.1%) [4] | Formalized its use for eye redness at a higher concentration. |
| 2017 | Brimonidine, a selective α2-agonist, approved for ocular redness [4] | Highlighted the evolution of the drug class and provided a modern comparator for this compound. |
The synthesis of this compound has been refined over time to improve yield, purity, and industrial safety.
The core structure of this compound is an imidazoline ring attached to a naphthalene group. Early synthetic routes, described in a 1944 study, produced "2-Naphthyl-1'-Methyl-imidazoline hydrochloride" (Privine or Naphthazoline) [3]. A key intermediate in its production is α-naphthylacetonitrile [5] [6] [7].
A significant early improvement was documented in a 1993 Japanese patent (JPH06345737A), which addressed instability and by-product formation in the imino ether intermediate. This method involved reacting α-naphthylacetonitrile with a C3-C10 alcohol (preferably a secondary alcohol like isopropanol) in the presence of hydrochloric acid gas, followed by condensation with ethylenediamine [5]. This method was noted for producing high-quality this compound in high yield while being industrially safe [5].
Recent Chinese patents demonstrate further advancements in the synthesis and purification of this compound hydrochloride:
The following diagram illustrates a modern, catalyzed synthesis pathway for this compound.
Modern catalyzed synthesis and purification workflow for this compound HCl.
This compound is a sympathomimetic agent belonging to the imidazoline class. Its primary mechanism involves activation of alpha-adrenergic receptors.
This compound is characterized as a mixed α1- and α2-adrenergic receptor agonist [8] [4] [1]. Studies show its binding affinity is approximately 2:1 for α2:α1 receptors [4]. This mixed profile differs from other ocular decongestants: tetrahydrozoline is a selective α1-agonist, while brimonidine is a highly selective α2-agonist [4].
As an alpha-adrenergic agonist, this compound's vasoconstrictive effect is mediated by its action on vascular smooth muscle cells in the conjunctiva [4] [1]:
This vasoconstriction of conjunctival arterioles reduces blood flow and decreases congestion and swelling, providing relief from ocular redness [2] [1].
A 2022 study investigated intrinsic efficacy differences among alpha-agonists, noting that ligands with low intrinsic efficacy like this compound typically stimulate only the Gi-protein pathway (monophasic response). In contrast, high intrinsic efficacy agonists like brimonidine can stimulate both Gi and Gs pathways (biphasic response), which may have clinical implications [8].
Long-term or improper use of this compound is associated with specific adverse effects:
Current research focuses on refining its safety profile and understanding its pharmacology. A 2018 review highlighted the need for more studies on this compound's pharmacokinetics, biotransformation, and potential effects on the immune and reproductive systems [3]. The development of more selective alpha-agonists like brimonidine for ocular redness reflects an effort to overcome limitations like rebound hyperemia associated with this compound [4].
Naphazoline is a mixed α1/α2 adrenergic receptor agonist, with a binding affinity of approximately 2:1 for α2:α1 receptors [1]. Its vasoconstrictive effect is primarily mediated through the following mechanism [2] [3] [4]:
| Target | Primary Action | Physiological Outcome |
|---|---|---|
| Alpha-1A Adrenergic Receptor | Agonist [2] | Vasoconstriction via phospholipase C (PLC) pathway [4] |
| Alpha-2A Adrenergic Receptor | Agonist [2] | Vasoconstriction via inhibition of adenylate cyclase (AC) [1] |
| D(2) Dopamine Receptor | Agonist [2] | Role in vascular smooth muscle is less defined |
The diagram below illustrates the intracellular signaling cascade triggered by this compound binding to these receptors:
Intracellular signaling cascade of this compound-induced vasoconstriction.
The pharmacological profile of this compound is characterized by the following quantitative data and observations from research:
| Parameter | Details | Reference / Context |
|---|---|---|
| Receptor Binding Affinity (α2:α1) | ~2:1 ratio | [1] |
| Onset of Action | Rapid (within minutes) | [3] |
| Duration of Effect | 4 to 8 hours | [2] |
| Reported Adverse Events | Eye irritation, blurred vision, eye pruritus, headache (all mild and transient) | Active surveillance study (n=335 patients) [5] |
| Toxicity in Overdose | CNS depression (progressing to coma), hypothermia, bradycardia; particularly pronounced in children under 6 | [2] |
For researchers, the following validated experimental protocols are relevant for studying this compound:
1. HPLC Analysis of this compound and Impurities This method is used for determining the concentration and purity of this compound, either in raw materials or in biological samples like aqueous humor [6].
2. Animal Model for Ocular Studies Rabbits are a standard model for ocular pharmacokinetics and extraction efficiency studies due to their similar eye size to humans [6].
The specific receptor profile of this compound has direct implications for its effects and potential side effects, which are critical in a research and development context [1]:
Naphazoline is a mixed α1- and α2-adrenergic receptor agonist [1] [2]. Its intended local effect is vasoconstriction in the conjunctival or nasal blood vessels, which reduces swelling and congestion [1] [3].
When absorbed systemically—particularly in overdose or accidental ingestion—the drug's action on central alpha-2 adrenoceptors in the brainstem leads to a reduction in sympathetic outflow. This is the primary mechanism behind the observed CNS depression [4]. The following diagram illustrates this pathway.
The CNS and systemic effects of this compound intoxication present a distinct clinical picture.
Symptoms of Systemic Absorption & Overdose: The effects can progress from mild to severe.
High-Risk Populations and Contraindications:
Drug Interactions:
For research and quality control, precise analytical methods are required to determine this compound in the presence of other drugs and impurities. The table below summarizes two validated protocols.
| Method Parameter | HPLC-DAD Method [8] | Chemometrics-Assisted Spectrophotometry [9] |
|---|---|---|
| Objective | Simultaneous determination of NPZ & PHN, plus three official impurities in eye drops and spiked rabbit aqueous humor. | Simultaneous determination of NPZ & PHN, plus three official impurities in eye drops using multivariate calibration. |
| Core Methodology | Reverse-Phase HPLC with a Hypersil ODS column and isocratic elution. | UV Spectrophotometry with Partial Least Squares (PLS) and Artificial Neural Network (ANN) models. |
| Sample Preparation | Dilution of eye drop sample with mobile phase and sonication. | Direct dilution of eye drop sample with methanol. |
| Mobile Phase / Solvent | Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v). | Methanol (analytical grade). |
| Detection | Diode Array Detector (DAD) at 260 nm. | UV absorbance in the range of 250–300 nm. |
| Key Advantage | High specificity; capable of separating and quantifying multiple compounds and impurities directly. | Fast, cost-effective, and avoids the use of hazardous organic solvents required for HPLC. |
Naphazoline HCl (NZ) and Pheniramine Maleate (PN) represent an important combination therapy widely used in ophthalmic solutions for the treatment of allergic conjunctivitis and eye inflammation. NZ is a sympathomimetic agent that acts as a vasoconstrictor by stimulating α-adrenergic receptors in the conjunctiva, effectively reducing swelling and edema. PN is an alkylamine antihistamine with anticholinergic properties that binds to H1 histaminic receptors, inhibiting phospholipase A2 and reducing cyclic GMP levels. The combination of these drugs in fixed-dose formulations has demonstrated superior therapeutic effectiveness compared to individual drug components for providing relief from ocular redness, burning, and irritation. The analytical challenge in simultaneously quantifying these compounds arises from their significantly overlapping UV spectra and the presence of official impurities that may interfere with accurate determination. Conventional spectrophotometric methods lack the specificity to resolve such complex mixtures, while chromatographic techniques, though specific, require extensive sample preparation, sophisticated instrumentation, and hazardous organic solvents.
Chemometrics-assisted spectrophotometry presents an powerful alternative that combines the simplicity and rapidity of spectrophotometric methods with the resolution capability of multivariate calibration techniques. This approach enables the simultaneous quantification of multiple analytes in complex mixtures without requiring physical separation, making it particularly valuable for routine quality control applications in pharmaceutical manufacturing. The application of multivariate calibration models such as Partial Least Squares (PLS) and Artificial Neural Networks (ANN) allows researchers to extract meaningful analytical information from spectral data that would otherwise be inaccessible through conventional univariate approaches. These methods have demonstrated particular utility for pharmaceutical analysis where rapid, cost-effective, and environmentally friendly analytical methods are increasingly prioritized without compromising analytical accuracy and precision.
Chemometric methods for spectroscopic analysis are based on the fundamental principle that the absorbance spectrum of a mixture represents a linear combination of the individual component spectra, with the contribution of each component proportional to its concentration. This relationship is mathematically described by the Beer-Lambert law extended to multiple components: A = ε·b·C + E, where A is the absorbance matrix, ε represents the molar absorptivities, b is the path length, C is the concentration matrix, and E contains the residual spectral variances not explained by the model. In situations where spectral overlapping is significant, as observed with NZ and PN which show extensive overlap in the 250-300 nm region, multivariate calibration techniques can mathematically resolve the individual contributions of each component through established mathematical relationships between the spectral data and component concentrations.
The development of robust chemometric models requires careful experimental design for the calibration set to adequately represent the expected variance in future samples. The five-level, five-factor design implemented in this protocol ensures that the calibration mixtures properly span the concentration space of all five components (NZ, PN, and three impurities) while maintaining orthogonality, thereby allowing the models to accurately deconvolute the individual spectral contributions. This approach systematically varies the concentration of each component across five different levels, creating mixtures that encompass the various potential interference effects that may occur in real samples, resulting in models with superior predictive capability and robustness for pharmaceutical quality control applications.
Partial Least Squares (PLS) regression was selected as the primary modeling approach due to its well-established performance in spectroscopic analysis and inherent resistance to collinearity issues. PLS works by projecting the original variables into a smaller set of latent variables (factors) that maximize the covariance between the spectral data and component concentrations. The algorithm simultaneously decomposes both the spectral (X-block) and concentration (Y-block) matrices, effectively filtering out irrelevant spectral variance while concentrating the analytically useful information into a reduced number of components. This dimensionality reduction capability makes PLS particularly effective for spectral data where many highly correlated wavelengths are measured, and it automatically handles the spectral overlapping that prevents conventional spectrophotometric analysis.
Artificial Neural Networks (ANN) provide a complementary nonlinear modeling approach that can capture more complex relationships in spectral data that may not be adequately described by linear models. The feedforward architecture with backpropagation learning employed in this protocol consists of three distinct layers: an input layer comprising the spectral data points, a hidden layer where nonlinear transformations occur, and an output layer representing the predicted concentrations. The interconnected neurons with adjustable weighting factors allow ANN models to effectively learn and represent complex spectral-concentration relationships, potentially offering enhanced prediction accuracy for components with nonlinear spectral responses or when interaction effects exist between mixture components. The combination of both linear (PLS) and nonlinear (ANN) approaches provides a comprehensive chemometric toolkit for this analytical challenge.
Stock Standard Solutions: Accurately weigh 10.0 mg of each reference standard (NZ, PN, NZ impurity B, PN impurity A, and PN impurity B) and transfer to separate 10 mL volumetric flasks. Dissolve in methanol and dilute to volume to obtain stock solutions of 1.0 mg/mL. Store at 4°C when not in use, and allow to reach room temperature before use.
Calibration Mixtures: Prepare 25 calibration mixtures according to a five-level, five-factor design in 10 mL volumetric flasks. The concentration ranges should be:
Transfer appropriate aliquots from each stock solution to the volumetric flasks using calibrated micropipettes, then dilute to volume with methanol. Mix thoroughly by inversion, followed by 1 minute of sonication to ensure complete mixing and degassing.
Validation Set: Prepare an additional 10 independent mixtures using the same components but different concentration levels within the specified ranges. These will be used exclusively for model validation and must not be included in the calibration set.
Instrument Parameters: Set the spectrophotometer to scan from 200–400 nm with a scan interval of 0.2 nm. Use a 1.00 cm quartz cell maintained at constant temperature (25°C) throughout the analysis. Set the scanning speed to medium (approximately 200 nm/min) to ensure adequate signal-to-noise ratio while maintaining reasonable analysis time.
Baseline Correction: Record the spectrum of methanol (solvent blank) and use it for automatic baseline correction of all sample spectra. Ensure the absorbance of the blank is less than 0.01 AU across the entire spectral range.
Spectral Range Selection: After collecting all spectra, restrict the data to the 250–300 nm region for model development, as regions outside this range showed either high noise (<250 nm) or negligible absorption (>300 nm) that do not contribute meaningful analytical information.
Data Export: Export the spectral data in ASCII or CSV format, including both wavelengths and corresponding absorbance values for all calibration and validation samples. The data should be organized in a matrix format with rows representing samples and columns representing absorbance measurements at different wavelengths.
Data Preprocessing: Apply mean centering to all spectral data before model development. This preprocessing technique subtracts the average spectrum from each individual spectrum, enhancing spectral differences and improving model performance.
Cross-Validation: Use the leave-one-out cross-validation method to determine the optimal number of latent variables. This process involves repeatedly building the model with all but one calibration sample and predicting the omitted sample, with the objective of minimizing the prediction error.
Latent Variable Selection: Construct the PLS model with varying numbers of latent variables and plot the Root Mean Square Error of Calibration (RMSEC) against the number of latent variables. Select the number where RMSEC reaches a minimum and additional latent variables do not significantly improve the model. Based on the original research, six latent variables were identified as optimal.
Model Validation: Apply the developed PLS model to the independent validation set (10 mixtures) and calculate the Root Mean Square Error of Prediction (RMSEP) and Standard Error of Prediction (SEP) to verify the model's predictive capability and check for potential overfitting.
Table 1: PLS Model Performance Parameters for NZ and PN Determination
| Parameter | NZ | PN | NZ Impurity B | PN Impurity A | PN Impurity B |
|---|---|---|---|---|---|
| Calibration Range (μg/mL) | 5.0–13.0 | 10.0–60.0 | 1.0–5.0 | 2.0–14.0 | 2.0–14.0 |
| LOD (μg/mL) | 0.447 | 1.750 | 0.160 | 0.597 | 0.624 |
| LOQ (μg/mL) | 1.355 | 5.303 | 0.484 | 1.809 | 1.890 |
| RMSEC | 0.147 | 0.942 | 0.098 | 0.311 | 0.337 |
| RMSEP | 0.163 | 1.124 | 0.122 | 0.342 | 0.363 |
| SEP | 0.159 | 1.097 | 0.119 | 0.334 | 0.354 |
| Average Recovery % | 100.32 | 99.85 | 100.08 | 99.92 | 100.15 |
The following workflow diagram illustrates the complete PLS method development process:
Input Layer Configuration: The input layer should consist of 251 neurons, corresponding to the number of data points in the 250–300 nm spectral range collected at 0.2 nm intervals. Each neuron receives the absorbance value at a specific wavelength.
Hidden Layer Design: Implement a single hidden layer with 4 neurons, as this configuration provided the lowest RMSEC values (<0.1 for all five analytes) without overfitting. Use hyperbolic tangent activation functions for the hidden layer neurons to introduce nonlinear modeling capability.
Output Layer Structure: Configure the output layer with 5 linear neurons, each corresponding to one of the analytes (NZ, PN, and three impurities). The linear activation function allows for continuous concentration predictions across the validated range.
Training Parameters: Set the learning rate to 0.1 and maximum number of training epochs to 50. Implement an early stopping criterion based on the validation set error to prevent overfitting, monitoring the error every 5 epochs.
Data Partitioning: Randomly divide the 25 calibration mixtures into training (70%), validation (15%), and test (15%) sets, ensuring that each set represents the full concentration range of all components. Use the validation set to monitor training progress and prevent overfitting.
Weight Initialization: Initialize connection weights with small random values (range: -0.1 to +0.1) to break symmetry and ensure stable convergence during training. Biases should be initialized to zero.
Training Algorithm: Implement the backpropagation algorithm with momentum factor of 0.9 to accelerate convergence and avoid local minima. Update weights after each epoch based on the accumulated gradient.
Convergence Criteria: Monitor the mean squared error (MSE) for both training and validation sets. Terminate training when the validation error begins to increase consistently for 10 consecutive epochs, indicating overfitting, or when the maximum epoch count is reached.
Table 2: ANN Model Architecture and Training Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| Input Neurons | 251 | One neuron per data point in 250-300 nm range |
| Hidden Neurons | 4 | Optimal balance between model complexity and prediction error |
| Output Neurons | 5 | One for each analyte (NZ, PN, 3 impurities) |
| Learning Algorithm | Backpropagation with momentum | Efficient gradient-based optimization |
| Learning Rate | 0.1 | Stable convergence without oscillation |
| Momentum Factor | 0.9 | Accelerates convergence in flat error regions |
| Maximum Epochs | 50 | Prevents excessive training time |
| Activation Function (Hidden) | Hyperbolic tangent | Introduces non-linearity |
| Activation Function (Output) | Linear | Suitable for continuous concentration prediction |
| Data Division | 70:15:15 (Train:Validation:Test) | Balanced model training and validation |
Performance Metrics: Calculate the correlation coefficient (R²), RMSEC, and RMSEP for each analyte. Compare the prediction performance between the training, test, and independent validation sets to verify model robustness.
Sensitivity Analysis: Perform a leave-one-out analysis on the input variables to identify wavelengths with the greatest influence on model predictions. This helps validate the model's decision logic and identifies potential spectral regions critical for accurate prediction.
Model Saving: Once trained and validated, save the final network architecture, connection weights, and preprocessing parameters in a structured format for future use. Document all training conditions and performance metrics for regulatory purposes.
The ANN architecture and implementation process is visualized below:
The developed chemometric methods were validated according to ICH guidelines for the following parameters:
Linearity: Established over the concentration ranges of 5.0–13.0 μg/mL for NZ, 10.0–60.0 μg/mL for PN, 1.0–5.0 μg/mL for NZ impurity B, and 2.0–14.0 μg/mL for both PN impurities. The correlation coefficients (R²) exceeded 0.999 for all components in both PLS and ANN models, confirming excellent linearity.
Accuracy: Assessed through recovery studies at three concentration levels (80%, 100%, 120% of target concentration). Mean recovery values ranged from 99.85% to 100.32% for PLS and 99.72% to 100.45% for ANN, well within the acceptance criteria of 98–102%.
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2.0% for all components, confirming adequate method precision.
Detection and Quantification Limits: Calculated based on the standard error of prediction and slope of the calibration curve. The PLS method provided LODs of 0.447 μg/mL for NZ and 1.750 μg/mL for PN, while the ANN method showed slightly higher LODs of 0.494 μg/mL for NZ and 2.093 μg/mL for PN.
Table 3: Comprehensive Method Validation Summary
| Validation Parameter | PLS Model | ANN Model | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | >0.999 | >0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 99.85–100.32% | 99.72–100.45% | 98–102% |
| Repeatability (RSD%) | <1.5% | <1.8% | ≤2.0% |
| Intermediate Precision (RSD%) | <1.8% | <2.0% | ≤2.0% |
| LOD NZ (μg/mL) | 0.447 | 0.494 | - |
| LOD PN (μg/mL) | 1.750 | 2.093 | - |
| LOQ NZ (μg/mL) | 1.355 | 1.497 | - |
| LOQ PN (μg/mL) | 5.303 | 6.342 | - |
| Robustness | Deliberate minor changes in pH, wavelength | Deliberate minor changes in pH, wavelength | RSD < 2.0% |
Robustness Testing: Evaluate method robustness by introducing small, deliberate variations in method parameters including spectral acquisition range (±1 nm), pH of solvent (±0.2 units), and temperature (±2°C). The RSD of results under these varied conditions should not exceed 2.0% for the method to be considered robust.
Specificity Assessment: Verify method specificity by analyzing mixtures where potential interferents (eye drop excipients) are added in concentrations exceeding normal levels. The model should accurately quantify the target analytes without significant deviation from expected values (<2% bias).
Forced Degradation Studies: Subject the standard solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrate that the chemometric models can accurately quantify the drugs in the presence of degradation products, confirming the stability-indicating capability of the method.
Product Identification: Use Naphcon-A eye drops (Alcon Laboratories) or equivalent product labeled to contain 0.25 mg/mL NZ and 3.0 mg/mL PN. Verify product integrity and check expiration date before analysis.
Sample Solution: Accurately transfer 1.0 mL of the eye drop solution into a 25 mL volumetric flask using a calibrated pipette. Add approximately 15 mL of methanol, sonicate for 15 minutes to ensure complete dissolution and degassing, then dilute to volume with methanol and mix thoroughly.
Dilution Scheme: Based on the expected concentration, prepare a secondary dilution by transferring 1.0 mL of the initial sample solution to a 10 mL volumetric flask and diluting to volume with methanol. This should yield theoretical concentrations of approximately 10 μg/mL for NZ and 12 μg/mL for PN, which fall within the calibration ranges.
Blank Preparation: Prepare a matched blank consisting of all excipients without active ingredients, or use methanol as a blank if excipient interference is minimal.
Spectral Acquisition: Measure the absorbance spectrum of the prepared sample solution against the blank in the 250–300 nm range using the same instrument parameters established during calibration.
Concentration Prediction: Apply the sample spectrum to the previously calibrated PLS or ANN model to obtain predicted concentrations for all five components. Perform the prediction in triplicate and calculate the mean and standard deviation.
Result Calculation: Calculate the actual concentration in the original eye drop formulation using the dilution factors and express the results as mg/mL. For NZ: Predicted concentration (μg/mL) × 25 (dilution factor) ÷ 1000 = mg/mL in original formulation. For PN: Predicted concentration (μg/mL) × 25 (dilution factor) ÷ 1000 = mg/mL in original formulation.
Standard Addition: For accuracy verification, spike the eye drop sample with known quantities of reference standards and reanalyze. The recovery of the added standards should be within 98–102% to confirm absence of matrix effects.
The development of chemometrics-assisted spectrophotometric methods for the simultaneous determination of NZ, PN, and their official impurities addresses a significant analytical challenge in pharmaceutical quality control. The severe spectral overlap between these compounds in the UV region, particularly between 250-300 nm, prevents the use of conventional spectrophotometry for their simultaneous quantification. Traditional approaches have relied on chromatographic separation techniques, which while effective, require substantial method development time, expensive instrumentation, and generate hazardous organic waste. The PLS and ANN models described in these protocols provide accurate and precise quantification of all five components without physical separation, offering a green analytical alternative that aligns with modern principles of green chemistry and sustainability.
The comparative analysis of both models reveals their respective strengths and optimal application scenarios. The PLS model demonstrated slightly superior performance for detection limits, particularly for PN (LOD: 1.750 μg/mL vs 2.093 μg/mL for ANN), and offers advantages in terms of model interpretability and simpler validation documentation. The ANN model, while exhibiting marginally higher detection limits, potentially offers better performance for capturing nonlinear relationships in more complex matrices, though this capability was not fully exploited in the current application due to the essentially linear behavior of the system within the concentration ranges studied. Both models successfully quantified the drugs in commercial eye drop formulations with average recoveries of 99.85–100.32% for PLS and 99.72–100.45% for ANN, demonstrating statistical equivalence to the official BP methods when compared using student's t-test and F-test at 95% confidence level.
The implementation of chemometrics-assisted spectrophotometric methods presents significant advantages for pharmaceutical quality control laboratories, particularly in resource-limited settings where access to HPLC instrumentation may be constrained. The substantial cost savings associated with reduced solvent consumption, lower equipment maintenance, and shorter analysis time make these approaches particularly attractive for routine quality control without compromising analytical accuracy. Furthermore, the methods demonstrate adequate sensitivity for impurity detection at levels required by pharmacopeial standards (approximately 1% for NZ impurities and 2% for PN impurities), making them suitable for pharmaceutical purity evaluation.
For regulatory acceptance, these methods would require thorough validation following ICH guidelines Q2(R1), with particular emphasis on establishing the specificity of the multivariate models through challenge with potential interferents and degradation products. The development and validation of chemometric models should be thoroughly documented, including detailed description of the calibration set design, data preprocessing techniques, model selection criteria, and comprehensive performance evaluation. When properly validated, these methods offer pharmaceutical manufacturers flexible and efficient alternatives to chromatographic methods for routine quality control, stability testing, and formulation development of this compound and pheniramine maleate combination products.
Naphazoline hydrochloride (NZ) and pheniramine maleate (PHN) are commonly combined in ophthalmic solutions to treat allergic conjunctivitis, where NZ provides vasoconstriction and PHN offers antihistaminic effects [1] [2]. Stability-indicating methods are essential for quality control, separating these active ingredients from their degradation products and impurities. These methods must demonstrate specificity, accuracy, precision, and robustness per ICH guidelines, effectively analyzing both drugs and their degradation compounds in pharmaceutical formulations and biological matrices [1] [2].
Traditional HPLC with UV Detection
A well-established stability-indicating reversed-phase HPLC method utilizes an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v) at 1.0 mL/min flow rate. Detection occurs at 280 nm with a 10-minute run time [1]. This method effectively separates both APIs from degradation products under various stress conditions.
HPLC with Diode Array Detection for Drugs and Impurities
For simultaneous determination of NZ, PHN, and three official impurities (NZ Impurity B, PHN Impurity A, and PHN Impurity B), a validated RP-HPLC-DAD method employs a Hypersil ODS column (250 × 4.6 mm, 5 μm) with isocratic elution using phosphate buffer pH 6.0:acetonitrile (70:30, v/v) at 1.0 mL/min flow rate. Detection at 260 nm provides optimal resolution for all five compounds within a suitable run time [2].
Table 1: HPLC Conditions for NZ and PHN Analysis
| Parameter | Method 1: Stability-Indicating HPLC [1] | Method 2: HPLC with Impurity Determination [2] |
|---|---|---|
| Column | Agilent Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm) | Hypersil ODS (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Phosphate buffer pH 2.8:MeOH (68:32) with 0.5% TEA | Phosphate buffer pH 6.0:ACN (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 280 nm | DAD 260 nm |
| Injection Volume | Not specified | 10 μL |
| Runtime | 10 minutes | Not specified |
| Theoretical Plates | NZ: 6475; PHN: 6762 | Not specified |
Systematic UHPLC-MS Approach
A systematic screening protocol using UHPLC with MS detection enables efficient method development for NZ, PHN, and related substances. The final optimized method uses an XSelect Premier CSH C18 column (4.6 × 150 mm, 2.5 μm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) at 1.1 mL/min flow rate and 42°C column temperature. Detection includes UV at 260 nm and MS with positive/negative ionization [3].
Table 2: Advanced UHPLC-MS Method Conditions [3]
| Parameter | Specification |
|---|---|
| System | Arc Premier with PDA and ACQUITY QDa MS Detector |
| Column | XSelect Premier CSH C18 (4.6 × 150 mm, 2.5 μm) |
| Temperature | 42°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 5-90% B over 10 minutes |
| Flow Rate | 1.1 mL/min |
| Injection Volume | 5.0 μL |
| Detection | UV 260 nm, MS (50-250 Da) |
For rapid analysis without chromatographic separation, multivariate chemometric methods including Partial Least Squares (PLS) and Artificial Neural Networks (ANN) process spectral data from 250-300 nm. These approaches successfully determine NZ, PHN, and three official impurities in eye drops, offering advantages of simplicity and cost-effectiveness [4].
All developed methods undergo comprehensive validation per ICH guidelines:
Table 3: Method Validation Data Summary
| Validation Parameter | HPLC Method [1] | HPLC with Impurities [2] | Chemometric Methods [4] |
|---|
| Linearity Range | PHN: 150-1200 μg/mL NZ: 12.5-100 μg/mL | PHN: 10-110 μg/mL NZ: 5-45 μg/mL Impurities: 1-14 μg/mL | PHN: 10-60 μg/mL NZ: 5-13 μg/mL | | Correlation Coefficient (R²) | >0.999 | >0.999 | Not specified | | Precision (RSD) | Meets ICH criteria | <2.0% | Meets ICH criteria | | LOD | Not specified | Specific for each compound | PLS: NZ 0.447, PHN 1.750 μg/mL ANN: NZ 0.494, PHN 2.093 μg/mL |
Forced degradation studies under stress conditions (acidic, alkaline, oxidative, thermal, photolytic) demonstrate the stability-indicating capability of the methods. The methods effectively separate degradation products from parent drugs, with peak purity indices ≥980 confirming method specificity [1].
Drug-excipient compatibility studies under forced degradation conditions (70°C/80% RH and UV/Vis light) evaluate potential interactions with common excipients including hydroxyethyl cellulose, mannitol, poly(vinyl alcohol), poly(vinylpyrrolidone), and Tris HCl. FT-IR/ATR and NIR spectroscopy with chemometric evaluation (PCA and HCA) effectively detect interactions, with NZ-excipient mixtures proving least sensitive to degradation [5].
The developed methods successfully apply to:
Mobile Phase Preparation: Prepare 10 mM phosphate buffer pH 2.8 by dissolving appropriate amounts of potassium dihydrogen phosphate in water, adjusting pH with phosphoric acid, and adding 0.5% (v/v) triethylamine. Mix with methanol (68:32, v/v) and filter through 0.45 μm membrane [1].
Standard Solution Preparation: Accurately weigh NZ and PHN reference standards. Dissolve and dilute with mobile phase to obtain concentrations of 150-1200 μg/mL for PHN and 12.5-100 μg/mL for NZ [1].
Sample Preparation: Dilute eye drop formulation with mobile phase to obtain similar concentrations as standard solutions. Filter through 0.45 μm membrane before injection [1].
Chromatographic System Setup:
System Suitability Verification: Inject standard solutions until system is equilibrated. Theoretical plates for PHN and NZ should be ≥6000, with tailing factors ≤1.5 [1].
Rapid Scouting: Perform initial runs at low and high pH using XSelect Premier CSH C18 Column with gradients of 5-90% acetonitrile over 10 minutes. Use MS detection for peak tracking [3].
Screening Phase: Under selected pH, screen multiple column chemistries (CSH C18, Phenyl Hexyl, HSS T3, BEH C18 AX, BEH C18) with both acetonitrile and methanol organic modifiers [3].
Method Optimization: Optimize gradient time, slope, temperature, flow rate, and column dimensions to achieve resolution ≥1.5 between all peaks [3].
Final Method Validation: Validate optimized method for specificity, linearity, accuracy, precision, and robustness per ICH guidelines [3].
Figure 1. Systematic Method Development Workflow
Figure 2. HPLC Analysis Procedure
The development of stability-indicating methods for this compound hydrochloride and pheniramine maleate requires careful optimization of chromatographic conditions, particularly pH selection and column chemistry. The methods presented enable reliable quantification of both active ingredients and their degradation products, supporting quality control in pharmaceutical manufacturing and stability assessment during formulation development. The incorporation of MS detection and chemometric approaches provides additional tools for method development and analysis of these complex formulations.
Naphazoline HCl (NPZ) is a widely used decongestant in ophthalmic and nasal preparations, often formulated with other active ingredients like Pheniramine Maleate (PHN), an antihistamine [1] [2]. Ensuring the purity and safety of these drug substances and products is paramount, as impurities can potentially contribute to undesirable side effects [1]. Modern pharmacopoeias and regulatory authorities, such as the International Conference on Harmonisation (ICH), provide strict guidelines for impurity profiling and control [1] [3]. This document outlines validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) methods for the simultaneous determination of this compound HCl, its related compounds, and co-formulated active ingredients. These methods are designed to support quality control (QC) and stability studies in drug development.
The following table summarizes the key parameters for two robust HPLC methods developed for this purpose.
Table 1: Summary of HPLC Methods for Simultaneous Determination of this compound HCl and Impurities
| Parameter | Method 1: Isocratic LC-DAD [1] [4] | Method 2: Gradient HPLC [2] |
|---|---|---|
| Analytes | NPZ, PHN, NPZ Impurity B, PHN Impurity A, PHN Impurity B | NPZ, PHN, and their related compounds |
| Chromatographic Column | Hypersil ODS (250 mm × 4.6 mm, 5 µm) | XSelect CSH C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) | A: 0.05% TEA & 0.05% H₃PO₄ in Water B: 0.05% H₃PO₄ in Acetonitrile | | Elution Mode | Isocratic | Gradient | | Flow Rate | 1.0 mL/min | 2.0 mL/min | | Column Temperature | Ambient | 40 °C | | Detection (DAD) | 260 nm | Dual λ: 260 nm & 280 nm | | Injection Volume | 10 µL | 8 µL | | Run Time | Not Specified | 20 minutes |
The described methods have been validated per ICH guidelines. The table below summarizes typical validation data.
Table 2: Method Validation Parameters and Results
| Validation Parameter | Results for NPZ | Results for PHN | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (µg/mL) | 5.00 - 45.00 [1] | 10.00 - 110.00 [1] | - |
| Correlation Coefficient (r²) | > 0.999 [1] [2] | > 0.999 [1] [2] | r² ≥ 0.999 |
| Precision (% RSD) | < 2.0% [1] | < 2.0% [1] | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% (approx.) | 98.0 - 102.0% (approx.) | 98-102% |
| LOD / LOQ | Compound-specific values obtained [1] | Compound-specific values obtained [1] | - |
| Robustness | Method confirmed robust for minor changes in flow rate, pH, etc. [1] [5] | Method confirmed robust for minor changes in flow rate, pH, etc. [1] [5] | Method withstands deliberate variations |
A critical step in impurity analysis is verifying that the main analyte peak is pure and not co-eluting with an impurity.
The following diagrams, generated using Graphviz, illustrate the key experimental and data analysis workflows.
Diagram 1: HPLC Method Development and Analysis Workflow
Diagram 2: Peak Purity Assessment Process using DAD
The detailed HPLC-DAD protocols provided herein offer robust and validated procedures for the simultaneous determination of this compound HCl, pheniramine maleate, and their related impurities. Adherence to these protocols, including rigorous system suitability tests and critical peak purity assessment, will ensure the generation of reliable data suitable for regulatory submissions and quality control in pharmaceutical development.
Naphazoline HCl (NPZ) is a sympathomimetic vasoconstrictor commonly used in ophthalmic preparations to reduce eye redness and nasal congestion [1]. The analysis of NPZ and its impurities in biological fluids is crucial for ensuring drug safety and quality during ophthalmic drug development. These notes detail a validated Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) method for the simultaneous determination of NPZ, pheniramine maleate (PHN), and three of their official impurities in rabbit aqueous humor, following ICH and US FDA bioanalytical validation guidelines [2] [3].
The overall experimental process, from sample collection to data analysis, is summarized in the diagram below:
3.1. Reagents and Chemicals
3.2. Instrumentation and Chromatographic Conditions The table below summarizes the key instrumentation and conditions used.
| Parameter | Specification |
|---|---|
| HPLC System | Waters Alliance 2695 [3] |
| Detector | Diode Array Detector (DAD) [3] |
| Wavelength | 260.0 nm [3] |
| Column | Hypersil ODS (5 µm, 250 x 4.6 mm i.d.) [3] |
| Mobile Phase | Phosphate buffer pH 6.0 : Acetonitrile (70:30, v/v) [3] |
| Elution Mode | Isocratic [3] |
| Flow Rate | 1.0 mL min⁻¹ [3] |
| Injection Volume | 10.0 µL [3] |
3.3. Protocol for Sample Collection and Preparation
Aqueous Humor Collection:
Preparation of Standard Solutions:
The developed method was validated as per ICH and FDA bioanalytical guidelines [2] [3].
4.1. Linearity, LOD, and LOQ The method demonstrated excellent linearity over specified ranges for all compounds [3].
| Compound | Linear Range (µg mL⁻¹) | Correlation Coefficient (r) | LOD (µg mL⁻¹) | LOQ (µg mL⁻¹) |
|---|---|---|---|---|
| This compound HCl (NPZ) | 5.00 – 45.00 | >0.999 | Calculated [3] | Calculated [3] |
| NPZ Impurity B | 5.00 – 45.00 | >0.999 | Calculated [3] | Calculated [3] |
| Pheniramine Maleate (PHN) | 10.00 – 110.00 | >0.999 | Calculated [3] | Calculated [3] |
| PHN Impurity A | 10.00 – 70.00 | >0.999 | Calculated [3] | Calculated [3] |
| PHN Impurity B | 10.00 – 120.00 | >0.999 | Calculated [3] | Calculated [3] |
Note: Specific LOD and LOQ values were calculated but are not explicitly listed in the source [3].
4.2. Accuracy, Precision, and Robustness
This validated LC-DAD method provides a simple, specific, and reliable approach for the simultaneous quantification of this compound HCl, pheniramine maleate, and their selected impurities in pharmaceutical formulations and the biological matrix of rabbit aqueous humor. The method is robust and precise, making it suitable for application in quality control labs and ophthalmic drug development research.
This compound is an imidazoline derivative with pronounced α-adrenergic agonist activity that is widely used in ophthalmic and nasal formulations as a vasoconstrictor to reduce redness and swelling. The compound's potent biological activity at low concentrations, complex matrix interference in biological samples, and stability challenges present significant analytical hurdles that require sophisticated sample preparation and extraction techniques. This document provides detailed protocols and application notes for researchers and drug development professionals working with this compound in various matrices, including pharmaceutical formulations and biological samples.
This compound's physicochemical properties present both challenges and opportunities in analytical method development. With a pKa of approximately 10.8, this compound exists primarily in its ionized form at physiological pH, requiring careful pH adjustment during extraction procedures to improve recovery rates. The compound's aromatic naphthalene ring system provides strong UV absorbance characteristics, while the imidazoline moiety contributes to basicity and hydrogen bonding potential. These properties must be considered when developing extraction and chromatographic methods for this compound [1] [2].
Table 1: Key Physicochemical Properties of this compound Hydrochloride
| Property | Description/Value | Analytical Significance |
|---|---|---|
| Chemical Name | 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride | - |
| Molecular Formula | C₁₄H₁₄N₂·HCl | MW = 246.74 |
| pKa | 10.8 | Influences ionization, extraction efficiency |
| UV λmax | 280 nm | Primary detection wavelength |
| Solubility | Soluble in water, methanol, slightly in organic solvents | Extraction solvent selection |
The selection of appropriate sample preparation methodology is critical for accurate this compound quantification, particularly given the compound's low therapeutic concentrations and complex sample matrices. Modern approaches have evolved toward miniaturized extraction techniques that offer improved efficiency, reduced solvent consumption, and enhanced compatibility with subsequent analytical instrumentation.
Monolithic Silica Spin Column Extraction: This technique utilizes monolithic silica stationary phases packed in spin column formats that can be processed by centrifugation. The procedure involves conditioning the column with methanol and water, loading the sample serum, washing with water, and eluting with methanol containing 1% formic acid. The monolithic structure provides high permeability and efficient mass transfer, resulting in extraction recoveries of 70.2-78.6% for this compound from human serum with minimal matrix interference. This approach is particularly valuable for clinical and toxicological analysis where numerous samples must be processed simultaneously [3].
Electromembrane-Surrounded Solid-Phase Microextraction (EM-SPME): This innovative technique combines the selectivity of electromembrane extraction with the convenience of solid-phase microextraction. A copper wire coated with a self-assembled benzyl mercaptan monolayer serves as the SPME fiber, which is placed in the lumen of a hollow fiber impregnated with an organic solvent. Application of 100 V electrical potential for 15 minutes facilitates the migration of this compound from sample solutions (urine or plasma) and adsorption onto the SPME fiber. This method provides excellent clean-up and pre-concentration, with detection limits below 8.0 ng mL⁻¹ and linear ranges of 3.0-100.0 ng mL⁻¹ for this compound in biological matrices [4].
Solid-Phase Microextraction (SPME) with Polydimethylsiloxane/Divinylbenzene Fiber: For the analysis of this compound in urine, this approach utilizes 0.5 mL of urine adjusted to pH 10 with carbonate buffer. The SPME fiber is immersed in the sample for 30 minutes of adsorption time, followed by direct desorption in the GC-MS injection port. This method demonstrates good reproducibility (CV% < 11) and a limit of detection of 50 ng/mL, making it suitable for doping control and forensic applications [5].
Table 2: Comparison of Extraction Techniques for Biological Samples
| Technique | Sample Volume | Conditions | Recovery/% | LOD |
|---|---|---|---|---|
| Monolithic Silica Spin Column | 100 µL serum | Elution: methanol with 1% formic acid | 70.2-78.6 | Not specified |
| EM-SPME | Not specified | 100 V, 15 min, benzyl mercaptan coating | 10.1-20.9 | <8.0 ng mL⁻¹ |
| SPME (PDMS/DVB) | 0.5 mL urine | pH 10, 30 min adsorption | Not specified | 50 ng mL⁻¹ |
The analysis of this compound in pharmaceutical formulations presents different challenges, primarily focusing on excipient interference, multiple active ingredients, and impurity profiling. Sample preparation must be robust and efficient to ensure accurate quality control results.
Dilution and Sonication Method: For ophthalmic solutions containing this compound hydrochloride and pheniramine maleate, accurate transfer of 1.0 mL of the formulation into a 25 mL volumetric flask followed by dilution with mobile phase and sonication for 15 minutes typically provides sufficient extraction. This approach is particularly effective for solutions with water-soluble components and requires minimal manipulation, reducing potential error sources [2].
Organic Solvent Extraction: Semisolid formulations and creams often require organic solvent extraction with methanol, acetonitrile, or mixtures with aqueous acids (e.g., methanol with 1% H₃PO₄) to liberate the active ingredient from the formulation matrix. Subsequent centrifugation and filtration steps typically precede chromatographic analysis [6].
Liquid chromatography-mass spectrometry provides the sensitivity and specificity required for this compound quantification in complex biological matrices. The following protocol has been validated for this compound determination in human serum.
For pharmaceutical quality control, stability-indicating methods must adequately separate this compound from degradation products and formulation excipients. The following method has been validated according to ICH guidelines.
Figure 1: Systematic Approach to HPLC Method Development for this compound Analysis
The quantitative analysis of this compound along with its impurities requires selective chromatographic conditions to resolve structurally similar compounds.
Table 3: Chromatographic Methods for this compound Analysis
| Method Type | Column | Mobile Phase | Detection | Runtime |
|---|---|---|---|---|
| LC-MS (Serum) | Monolithic C18 | Methanol:10 mM ammonium formate, pH 4.0 (70:30) | MS (SIM m/z 211) | 20 min |
| HPLC (Pharmaceutical) | Zorbax Eclipse XDB C18 | Phosphate buffer pH 2.8 with 0.5% TEA:MeOH (68:32) | UV 280 nm | 10 min |
| HPLC (Impurities) | Hypersil ODS | Phosphate buffer pH 6.0:ACN (70:30) | DAD 260 nm | Not specified |
Stability-indicating methods must demonstrate specificity by resolving this compound from its degradation products. Forced degradation studies provide insight into potential degradation pathways and help validate method robustness.
Understanding drug-excipient interactions is crucial for formulation development. FT-IR/ATR and NIR spectroscopy combined with chemometric evaluation using Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can detect subtle interactions between this compound and excipients.
The analysis of this compound across different matrices requires carefully optimized sample preparation strategies and chromatographic conditions. The protocols presented herein address the unique challenges posed by this compound's physicochemical properties and the complexity of biological and pharmaceutical matrices. By implementing these standardized approaches, researchers can achieve reliable and reproducible results for this compound quantification in method development, quality control, and bioanalytical applications.
Analytical Method Transfer (AMT) represents a critical documented process in pharmaceutical development that verifies a validated analytical method performs consistently and reliably when transferred between laboratories. This process ensures that analytical methods for pharmaceutical compounds like naphazoline hydrochloride—a widely used ocular vasoconstrictor—produce equivalent results when executed by different analysts, using different instruments, and in different laboratory environments. The transfer of analytical methods has become increasingly important in today's global pharmaceutical landscape, where method development, manufacturing, and quality control often occur across multiple facilities and geographical locations.
This compound HCl is typically formulated in combination with other active ingredients such as pheniramine maleate in ophthalmic solutions for treating eye inflammation and allergic conjunctivitis. The complexity of analyzing this compound in combination products, along with the need to monitor potential impurities and degradation products, necessitates robust analytical methods that can be successfully transferred and verified across quality control laboratories. Regulatory authorities including the FDA, EMA, and WHO require rigorous evidence of method reliability during technology transfers between manufacturing sites or when shifting testing to contract laboratories [1].
Analytical method transfer activities must comply with established regulatory guidelines that provide frameworks for standardized approaches. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on method validation, form the foundation for establishing method performance characteristics before transfer. Specific regulatory guidance documents include:
These regulatory bodies emphasize that AMT is not merely a formality but an essential process to prove methodological reliability in receiving laboratories with different analysts, equipment, and environmental conditions. The fundamental principle underlying AMT is demonstrating that the transferred method will consistently yield equivalent results between the transferring (sending) and receiving laboratories, thereby ensuring continuous product quality and patient safety.
Table 1: Analytical Method Transfer Approaches with Applications and Considerations
| Transfer Approach | Description | Application Context | Key Considerations |
|---|---|---|---|
| Comparative Testing | Both laboratories test identical samples and compare results | Most common approach for critical methods; required for complex separations | Requires careful sample selection and statistical comparison criteria |
| Co-Validation | Both laboratories participate in method validation | New or complex analytical methods | Establishes shared ownership and method understanding |
| Re-Validation | Receiving laboratory performs full method validation | Significant differences in equipment or lab environment | Resource-intensive; used when comparative testing insufficient |
| Data Review | Receiving laboratory reviews historical validation data | Simple compendial methods with minimal risk | Limited to well-established methods with extensive historical data |
| Hybrid Approach | Combines elements of multiple approaches | Methods with mixed risk profiles or complex requirements | Flexible approach based on risk assessment outcomes |
The selection of appropriate transfer approach depends on multiple factors derived from risk assessment, including method complexity, analytical technique, capability of receiving laboratory, and regulatory requirements. For this compound analytical methods, which often involve complex multi-component analysis with potential impurity interference, the comparative testing approach is most frequently employed to ensure statistical confidence in method performance [1].
This compound HCl is commonly analyzed using chromatographic techniques, often in combination with pheniramine maleate in pharmaceutical formulations. Recent analytical methods development has focused on improving separation efficiency, specificity, and green chemistry principles. The following methods have been successfully developed and validated for this compound analysis:
Green TLC Densitometric Method: A novel thin-layer chromatographic method coupled with densitometric detection was developed for simultaneous quantification of this compound HCl (NPZ), pheniramine maleate (PHN), and three official impurities. The method employs TLC aluminum silica plates F254 as stationary phase with methanol:ethyl acetate:33.0% ammonia (2.0:8.0:1.0, by volume) as mobile phase. Detection was performed at 260.0 nm with linearity ranges of 2.0–50.0 µg band⁻¹ for this compound and 0.1–10.0 µg band⁻¹ for this compound impurity B. This method was successfully applied to Naphcon-A eye drops with recovery of 101.36% for this compound HCl [2].
Stability-Indicating HPLC Method: A reverse-phase liquid chromatographic method was developed for simultaneous determination of pheniramine maleate and this compound hydrochloride using an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase consisting of 10 mM phosphate buffer pH 2.8 containing 0.5% triethylamine and methanol (68:32, v/v) at 1 mL min⁻¹ flow rate. Detection was at 280 nm with linearity range of 12.5-100 µg mL⁻¹ for this compound hydrochloride. The method successfully separated both analytes from degradation products formed under stress conditions [3].
Systematic UHPLC Method: A Waters Arc Premier System with PDA and ACQUITY QDa Mass Detector was employed to develop a UHPLC method for this compound HCl, pheniramine maleate, and associated related substances. The systematic screening protocol evaluated pH, column chemistry, and organic modifiers, ultimately selecting XSelect Premier CSH C18 (4.6 × 150 mm, 2.5 µm) with 0.1% formic acid in water and 0.1% formic acid in methanol as mobile phases in gradient mode. This method achieved USP resolution ≥1.5 between all peaks with excellent repeatability [4].
Table 2: Performance Characteristics of this compound Analytical Methods
| Method Parameter | TLC-Densitometry [2] | HPLC [3] | UHPLC [4] |
|---|---|---|---|
| Linearity Range | 2.0–50.0 µg band⁻¹ | 12.5–100 µg mL⁻¹ | Not specified |
| Detection Wavelength | 260 nm | 280 nm | 260 nm (MS compatible) |
| Retention Time/ Rf | Not specified | ~3–10 min (system) | Fully resolved peaks |
| Precision (RSD) | < 2% | Not specified | Excellent repeatability |
| Accuracy (% Recovery) | 101.36% (formulation) | Not specified | Confirmed by MS detection |
| Key Advantages | Simultanous impurity profiling; green solvent system | Stability-indicating; pharmacopeial compliance | Systematic development; MS compatibility |
The method transfer process begins with comprehensive planning and assessment activities. A detailed transfer protocol must be developed jointly by sending and receiving units, defining scope, responsibilities, acceptance criteria, and experimental design. The protocol should include:
Method Summary: Complete description of the this compound analytical method, including parameters such as column type, mobile phase composition, detection wavelength, system suitability requirements, and sample preparation procedures based on the specific method being transferred [2] [3] [4].
Risk Assessment: Identification of potential challenges specific to this compound analysis, including impurity interference, sample stability, mobile phase pH sensitivity, and detection specificity [1].
Acceptance Criteria: Predefined statistical criteria for method equivalence, typically including percentage difference between results from two laboratories, statistical tests (t-test, F-test), and system suitability requirements [1].
Sample Selection: Identification of appropriate test samples, including drug substance, finished product, and samples with known impurities or degradation products to challenge method specificity [1].
The experimental design for this compound method transfer typically follows a comparative testing approach where both laboratories analyze the same set of samples under stipulated method conditions. The specific workflow includes:
Diagram 1: Analytical Method Transfer Workflow for this compound Methods
For this compound-specific methods, the transfer experiments should demonstrate:
Purpose: To verify that the chromatographic system in the receiving laboratory meets method requirements for this compound analysis.
Procedure:
Acceptance Criteria:
Purpose: To demonstrate that the receiving laboratory can generate precise and accurate results for this compound content.
Procedure:
Acceptance Criteria:
A case study illustrates the transfer of the TLC-densitometric method for simultaneous quantification of this compound HCl and pheniramine maleate:
Sample Preparation:
Chromatographic Conditions:
Transfer Results:
Complete documentation of the method transfer process is essential for regulatory compliance and audit readiness. The method transfer report should include:
The transfer report must be reviewed and approved by Quality Assurance before the method can be implemented in the receiving laboratory for routine analysis. For critical methods, the transfer results may need to be submitted to regulatory authorities as part of post-approval changes or supplements [1].
Table 3: Common Challenges in this compound Method Transfer and Resolution
| Challenge Category | Specific Issue | Potential Root Cause | Recommended Solution |
|---|---|---|---|
| Chromatographic Performance | Peak tailing or poor resolution | Column age, mobile phase pH variation, silanol activity | Standardize column brand/age, adjust buffer concentration, use silanol blockers (e.g., triethylamine) [3] |
| Retention Time Shift | Consistent retention time differences | Mobile phase composition variation, column temperature fluctuations | Standardize mobile phase preparation, verify column oven temperature calibration |
| Impurity Separation | Co-elution of impurities | Method robustness issues, column selectivity differences | Conduct column screening during method development, implement system suitability with impurity resolution criteria [4] |
| Quantitation Variance | Differences in assay results | Standard preparation variation, integration parameter differences | Harmonize weighing procedures, standardize integration methodology |
Successful transfer of this compound analytical methods requires careful planning, execution, and documentation following established regulatory guidelines. The comparative testing approach, with verification of system suitability, precision, accuracy, and specificity, provides a robust framework for demonstrating method reliability in receiving laboratories. As demonstrated through the case studies, methods for this compound analysis—including TLC-densitometry, HPLC, and UHPLC approaches—can be successfully transferred with proper protocol design and execution. Implementation of these application notes and protocols will ensure consistent analysis of this compound-containing pharmaceutical products across different quality control laboratories, ultimately supporting product quality and patient safety.
This compound hydrochloride is a sympathomimetic amine and ocular vasoconstrictor used in ophthalmic solutions to relieve redness caused by minor eye irritations [1] [2]. It functions by directly stimulating alpha-adrenergic receptors in the conjunctival arterioles, leading to vasoconstriction and decreased congestion [2]. Quality control (QC) testing is critical to ensure the sterility, safety, identity, strength, purity, and quality of the final product, guaranteeing consistent clinical performance and patient safety. These protocols cover the analysis of both active pharmaceutical ingredients (APIs) and finished pharmaceutical formulations.
According to the USP, this compound Hydrochloride Ophthalmic Solution is defined as a sterile, buffered solution in water, adjusted to a suitable tonicity. It contains This compound hydrochloride within a specification of NLT 90.0% and NMT 115.0% of the labeled amount [3]. The solution also contains a suitable preservative, such as Benzalkonium Chloride [4] [2].
Table 1: Key Specifications for this compound Hydrochloride Ophthalmic Solution
| Test Parameter | Specification | Reference Method |
|---|---|---|
| Description | Sterile solution, suitable tonicity | USP Monograph |
| Assay (Content) | 90.0% - 115.0% of labeled claim | HPLC / Spectrophotometry |
| Identification | Must meet USP requirements | HPLC / FT-IR |
| pH | 5.5 - 7.0 | Potentiometry |
| Impurities & Degradants | As per specific product requirements | Stability-indicating HPLC |
A validated stability-indicating HPLC method is the cornerstone for simultaneously confirming identity, determining assay content, and monitoring impurities.
This reverse-phase high-performance liquid chromatography (RP-HPLC) method separates this compound, its related substances, and degradation products from the active pharmaceutical ingredient. It is validated to be stability-indicating, meaning it can accurately measure the analyte in the presence of excipients and degradants [5].
Calculate the percentage of this compound hydrochloride in the sample using the formula:
% of Label Claim = (A_U / A_S) x (C_S / C_U) x 100
Where:
A_U = Peak area of this compound from the sample solution.A_S = Peak area of this compound from the standard solution.C_S = Concentration of this compound hydrochloride in the standard solution (mg/mL).C_U = Nominal concentration of this compound hydrochloride in the sample solution (mg/mL).Forced degradation studies help identify likely degradation products, validate the stability-indicating nature of analytical methods, and understand the intrinsic stability of the molecule.
Stress the sample solution under the following conditions to degrade the product by about 5-20% [5] [7]:
Analyze the stressed samples using the HPLC method described in Protocol 1. The method should demonstrate clear separation of the this compound peak from all degradation peaks, and the peak purity for this compound should be confirmed via DAD (purity factor ≥ 980) [5].
Table 2: Summary of Key Analytical Methods for this compound QC
| Method | Application | Key Parameters | Reference |
|---|---|---|---|
| Stability-Indicating HPLC | Assay, Impurity profiling, Forced degradation | Column: C18; Buffer: pH 2.8; Detection: 280 nm | [5] |
| First-Derivative UV Spectrophotometry | Rapid simultaneous determination (e.g., with Antazoline) | Wavelengths: 225 nm (this compound), 252 nm (Antazoline) | [8] |
| FT-IR/ATR & NIR with Chemometrics | Drug-excipient compatibility studies | Use PCA and HCA to evaluate spectral changes | [7] |
For rapid, simultaneous determination of this compound in combination with other drugs like antazoline, a first-derivative spectrophotometric method can be used.
FT-IR/ATR and NIR spectroscopy, combined with chemometrics like Principal Component Analysis (PCA), can be used in early development to screen for incompatibilities between this compound and formulation excipients.
Robust quality control of this compound ophthalmic solutions relies on a combination of pharmacopeial standards and modern analytical techniques. The stability-indicating HPLC method provided serves as a precise and accurate tool for routine assay and impurity control. Adjunct techniques like derivative spectrophotometry offer rapid alternatives for specific combinations, while spectroscopic methods coupled with chemometrics provide powerful early-stage screening for formulation stability. Adherence to these detailed protocols ensures the consistent production of safe, effective, and high-quality this compound ophthalmic products.
This compound (NAF) is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities. The table below summarizes the key degradation products identified in recent studies.
Table 1: Identified Degradation Products of this compound
| Degradant ID | Proposed Structure / Identity | Formation Condition | Analytical Technique for ID | References |
|---|---|---|---|---|
| ND-1 to ND-6 (Six products identified) | Not fully specified in abstract; structures require UPLC-HRMS/MS for elucidation. | Photodegradation (UVA/VIS light, pH 1-13) | UPLC-HRMS/MS | [1] |
| Primary Degradant (IV) | N-[(N-benzylanilino)acetyl]ethylenediamine (Hydrolysis product of co-drug Antazoline) | High pH (Hydrolysis) in a formulation with Antazoline | NMR, FT-IR, MS, HPLC-MS | [2] |
| Official Impurities (as per BP/EP) | Naphthalene acetylethylenediamine, Naphthalene acetic acid, 1-Naphthaleneacetonitrile, 4,5-dihydro-2-(2-naphthalenylmethyl)-1H-imidazole | Not specified (listed as related substances) | Compendial Methods | [3] |
| ND-2 | 2-[(1-methylnaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | Photodegradation | UPLC-HRMS/MS, OSIRIS Property Explorer | [1] |
Forced degradation studies are critical for accelerating and identifying potential degradation pathways.
Table 2: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Protocol Parameters | Key Findings | References |
|---|
| Photodegradation | - Light Source: UVA/VIS light (300-800 nm)
The following diagram illustrates a recommended workflow for a comprehensive forced degradation study.
A multi-technique approach is essential for the separation, identification, and quantification of degradation products.
Stability-Indicating HPLC/UPLC Methods
Characterization of Degradants
The toxicological profile of degradation products is a critical part of the risk assessment.
The table below summarizes the quantitative and qualitative data from reported cases, providing a clear overview of the poisoning profile.
| Metric | Reported Data in Pediatric Cases | Supporting Case Details |
|---|---|---|
| Toxic Dose | As little as 1-2 mL of a 0.1% solution can cause serious harm [1]. A dose of 0.05 mg/kg may induce intoxication [2]. | Case series of 11 children showed symptoms clearly marked in all patients [3]. |
| Common Symptoms | CNS: Somnolence, lethargy, coma, hypothermia [3] [1]. Cardiovascular: Bradycardia, hypertension (early), hypotension [4] [3] [1]. Other: Sweating, pallor, decreased respiration, cyanosis [4] [3] [1]. | A 32-year-old adult case presented with BP 166/122 mmHg, HR 46 bpm, and peripheral cyanosis [4]. Another adult case presented with pulmonary edema and QT prolongation [2]. | | Time to Onset | Symptoms appear rapidly after ingestion. | Hospitalizations occurred within hours of ingestion [4] [3]. | | Resolution Timeline | Symptoms typically resolve within 24 hours with supportive care [3]. | In adult cases, hemodynamic parameters normalized within hours of treatment, with discharge in a few days [4] [2]. |
Management ranges from immediate first aid to advanced medical intervention in a hospital setting. The following workflow outlines the key steps from diagnosis to treatment.
Diagnosis is primarily clinical, based on history and presentation.
For severe cases requiring intensive care, advanced hemodynamic monitoring can guide therapy.
There is no universal antidote, but the following agents have been used successfully to counteract the toxic effects.
Understanding the underlying pharmacology is key for developing research models.
This compound is a sympathomimetic agent and a potent vasoconstrictor that stimulates peripheral postsynaptic α2-adrenergic receptors [4] [7]. In overdose, this leads to a dramatic increase in systemic vascular resistance (afterload), which can result in hypertension, reflex bradycardia, and reduced tissue perfusion [4]. It also acts on α2-adrenergic receptors in the central nervous system, leading to CNS depression [2]. The combination of these effects can cause multi-organ failure.
What are the primary factors causing this compound degradation? this compound is susceptible to several stress conditions. The main factors are:
SO4−•) and hydrogen phosphate (HPO4−•), with degradation proceeding via an initial attack on the aromatic ring [3].What are the known degradation products of this compound? Research has identified several degradants. A 2024 study using UPLC-HRMS/MS identified six photodegradation products (ND-1 to ND-6) [1]. An older study on a formulation with antazoline identified the primary degradant as N-[(N-benzylanilino)acetyl]ethylenediamine, resulting from hydrolysis [4].
How can I prevent degradation in my formulations?
This protocol outlines how to separate and quantify this compound from its degradants using a stability-indicating HPLC method.
Objective: To develop an HPLC method capable of resolving this compound from its major degradation products for stability testing.
Method Summary: Based on a validated stability-indicating method for this compound and pheniramine maleate [6] [7].
HPLC Protocol Parameters
| Parameter | Specification | | :--- | :--- | | Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm) | | Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) + 0.5% Triethylamine : Methanol (68:32, v/v) | | Flow Rate | 1.0 mL/min | | Detection | UV at 280 nm | | Injection Volume | 10 μL | | Run Time | ~10 minutes | | Column Temperature| Ambient |
Procedure:
The workflow for this analytical method is straightforward:
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of your analytical methods.
Objective: To stress this compound under various conditions to understand its degradation pathways.
Method Summary: Based on standard practices and recent literature [2] [1].
Recommended Stress Conditions
| Stress Condition | Protocol Example | Expected Outcome | | :--- | :--- | :--- | | Photolysis | Expose solid drug or solution to UV/VIS light (e.g., dose of 94.5 kJ/m²) [2]. | Generation of multiple photodegradants (up to 6 identified) [1]. | | Acid Hydrolysis | Reflux with 0.1M HCl for several hours. | Formation of hydrolytic degradants [4]. | | Base Hydrolysis | Reflux with 0.1M NaOH for several hours. | Significant degradation, especially at high pH [4] [1]. | | Oxidation | Treat with an oxidizing agent (e.g., H₂O₂) or radical promoters (e.g., K₂S₂O₈ for SO₄⁻•) [3]. | Formation of N-centered radicals and other oxidation products [3]. | | Heat & Humidity | Store drug-excipient mixtures at 70°C/80% Relative Humidity for a defined period [2]. | Observation of incompatibilities with specific excipients. |
Procedure:
The strategic flow for a comprehensive forced degradation study is as follows:
This test is crucial during pre-formulation to select non-reactive excipients.
Objective: To rapidly identify incompatible excipients that promote this compound degradation.
Method Summary: Based on a chemometric study using FT-IR and NIR spectroscopy [2].
Procedure:
| Risk Factor | Potential Consequence | Mitigation Strategy |
|---|---|---|
| Light Exposure [1] | Formation of up to 6 photodegradants; potential phototoxicity. | Use amber glass packaging; minimize light exposure during manufacturing. |
| Basic pH [4] [1] | Hydrolytic degradation and decreased product shelf-life. | Formulate in an acidic pH range (e.g., citrate buffer at ~4.5) [5]. |
| Reactive Excipients [2] | Accelerated degradation under standard storage conditions. | Pre-screen excipients; prefer HEC or PVA over mannitol or Tris HCl. |
| Oxidative Radicals [3] | Radical chain reactions leading to degradation. | Use antioxidants and chelating agents in the formulation. |
1. What is the purpose of robustness testing in an HPLC method? Robustness testing is a validation parameter that demonstrates the reliability of an analytical method during normal usage. It involves the deliberate variation of method parameters (like mobile phase pH, or flow rate) to assess their impact on the method's performance. A robust method should remain unaffected by small, intentional changes, ensuring consistent and reliable results in different laboratories or over time [1].
2. Which parameters are most critical for testing the robustness of a naphazoline HPLC method? The critical parameters often relate to the chromatographic conditions. Based on established methods, you should focus on:
3. What are the acceptance criteria for a robustness test? The method is considered robust if the monitored outputs remain within specified limits despite the variations. Key criteria include:
The table below summarizes experimental parameters and acceptance criteria from published methods for this compound and its combination with pheniramine maleate.
| Parameter | Method 1: this compound & Pheniramine [1] | Method 2: this compound, Pheniramine & Impurities [2] [3] |
|---|---|---|
| Stationary Phase | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | Hypersil ODS (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.8) + 0.5% TEA : Methanol (68:32, v/v) | Phosphate Buffer (pH 6.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 280 nm | 260 nm |
| Key Varied Parameters in Robustness | Buffer pH, mobile phase ratio, flow rate, column temperature, and detection wavelength. | Mobile phase pH, percentage of organic solvent, and column temperature. |
| Reported System Suitability | Theoretical Plates (N): ≥ 6475 for this compound Resolution (Rs): ≥ 3 from degradation products Peak Purity: ≥ 980 after all stress conditions | Correlation Coefficient (R²): > 0.999 % RSD of precision: < 2.0% |
Here is a generalized protocol you can adapt, based on the ICH guidelines and the cited literature.
1. Define Your Experimental Plan:
2. Execute the Chromatographic Runs:
3. Analyze the Results:
The following diagram outlines the logical sequence for planning and executing a robustness study.
What are the primary impurities of concern in naphazoline? According to the British Pharmacopoeia, this compound hydrochloride has several specified official impurities, including This compound Impurity B [1] [2]. Furthermore, like many drug substances containing amine functional groups, this compound has the potential to form Nitrosamine Drug Substance-Related Impurities (NDSRIs). These can form via a nitrosating reaction between the amine and nitrous acid (e.g., from nitrite salts in excipients) during manufacturing or storage [3]. The control strategy for these impurities is critical for product safety.
Which analytical techniques are most suitable for impurity profiling? Multiple chromatographic techniques are effectively employed, each with its own advantages:
How do I develop a stability-indicating method? A stability-indicating method must adequately separate degradation products from the main analyte and from each other. This is demonstrated through forced degradation studies under stress conditions such as acid and base hydrolysis, oxidative, thermal, and photolytic stress [1] [6]. The method is validated to show that the peak of interest is pure and free from interference using a photodiode array (PDA) detector for peak purity assessment [6].
| Issue | Possible Cause | Suggested Solution |
|---|
| Poor peak shape (tailing/broadening) | - Silanol interactions on column
The table below summarizes key parameters from recent studies for your comparison.
Table 1: Comparison of Analytical Methods for this compound and Impurity Profiling
| Method & Focus | Key Chromatographic Conditions | Linear Range | Key Advantages & Applications |
|---|
| Green TLC-Densitometry (NPZ, PHN + 3 Impurities) [1] | Stationary Phase: Silica gel GF254 Mobile Phase: Methanol:Ethyl acetate:33% Ammonia (2:8:1, v/v/v) Detection: 260 nm | NPZ: 2.0–50.0 µg/band NPZ Imp B: 0.1–10.0 µg/band | Simple, economical, time-saving. Suitable for routine quality control when high-throughput is needed. | | Stability-Indicating HPLC (NPZ + PHN) [6] | Column: C18 (150 x 4.6 mm, 5 µm) Mobile Phase: 10 mM Phosphate Buffer (pH 2.8) with 0.5% TEA : Methanol (68:32, v/v) Flow Rate: 1.0 mL/min Detection: 280 nm | NPZ: 12.5-100 µg/mL PHN: 150-1200 µg/mL | Rapid (10-min run), robust. Validated for stability studies and separation of degradation products. | | RP-HPLC-DAD (NPZ, PHN + 3 Impurities) [2] | Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Phosphate Buffer (pH 6.0):ACN (70:30, v/v) Flow Rate: 1.0 mL/min Detection: 260 nm | NPZ: 5.00–45.00 µg/mL NPZ Imp B: 5.00–45.00 µg/mL | Simultaneous analysis of five compounds. Applied to dosage form and spiked aqueous humor. | | Systematic UHPLC-DAD-MS (NPZ, PHN + Related Substances) [4] | Column: CSH C18 (150 x 4.6 mm, 2.5 µm) Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in Methanol Gradient: Optimized Detection: UV 260 nm & MS | Not Specified | High-efficiency, MS-compatible. Enables definitive peak tracking and identification. Ideal for method development and unknown impurity identification. |
This protocol provides a green and cost-effective alternative for impurity quantification.
This modern approach uses a structured protocol to efficiently develop a robust method.
This is critical for demonstrating the stability-indicating nature of your method.
Here are answers to common challenges encountered during the chromatographic analysis of Naphazoline HCl and Pheniramine Maleate.
| Question | Issue Description | Recommended Solution |
|---|
| Poor peak shape or tailing | Broad, asymmetrical peaks for the basic analytes due to interaction with acidic silanols on the stationary phase [1]. | • Use a low-pH mobile phase (e.g., pH 2.8) to suppress silanol activity [1]. • Add a silanol blocker like 0.5% triethylamine to the aqueous mobile phase [1]. • Utilize a modern C18 column (e.g., XSelect Premier CSH C18) designed for better peak shape for basic compounds [2]. | | Inadequate resolution | Peaks of interest are not fully separated from each other or from impurities/degradants [2]. | • Systematically screen different column chemistries (C18, Phenyl-Hexyl, etc.) and organic modifiers (Acetonitrile vs. Methanol) [2]. • Optimize gradient conditions (slope, time) and temperature [2]. • For impurity methods, use a longer column (e.g., 150 mm) to increase efficiency [2] [3]. | | Maleate peak interference | Pheniramine Maleate shows two peaks: one for the maleate counter-ion and one for the pheniramine base, which can interfere with analysis [1]. | • Ensure quantification is based on the later-eluting pheniramine peak (not the maleate ion peak) [1]. • Adjust mobile phase pH and composition to maximize resolution between these two peaks. | | Long analysis time | The method runtime is too long for efficient quality control [4]. | • Transition from an isocratic to a gradient elution to speed up the elution of strongly retained components [2] [4]. • Use a column with a smaller particle size (e.g., 2.5 µm) for faster separations without losing efficiency [2]. | | Low sensitivity for Napazoline | Napazoline HCl is typically present at a much lower concentration than Pheniramine in formulations [1]. | • Set the detection wavelength to 280 nm, where Napazoline has a better relative response [1]. • Adjust the injection volume and utilize the full linear range of the detector. |
Here are the specific conditions for two established and validated methods you can use as a starting point for your experiments.
This method is optimized for separating the active ingredients from their degradation products and is suitable for forced degradation studies [1].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous determination of Pheniramine Maleate and this compound HCl in pharmaceutical formulations, capable of separating degradation products [1]. |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) [1]. |
| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) containing 0.5% v/v Triethylamine : Methanol (68:32, v/v) [1]. |
| Flow Rate | 1.0 mL/min [1]. |
| Column Temperature | 40°C [1]. |
| Detection Wavelength | 280 nm [1]. |
| Injection Volume | 10 µL [1]. |
| Run Time | ~10 minutes [1]. |
| Key Notes | - The low pH and triethylamine are critical for good peak shape.
This method was developed to simultaneously quantify both active pharmaceutical ingredients (APIs) along with specified official impurities [3].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous determination of this compound HCl, Pheniramine Maleate, and three official impurities (NPZ impurity B, PHN impurity A, PHN impurity B) [3]. |
| Column | Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) [3]. |
| Mobile Phase | Phosphate Buffer pH 6.0 : Acetonitrile (70:30, v/v) [3]. |
| Elution Mode | Isocratic [3]. |
| Flow Rate | 1.0 mL/min [3]. |
| Detection Wavelength | 260 nm [3]. |
| Injection Volume | 10 µL [3]. |
| Key Notes | - This is a simpler, isocratic method.
For developing a new method from scratch, a systematic protocol, as outlined in one of the sources, can greatly improve efficiency. The following diagram illustrates this workflow:
This structured approach involves [2]:
Matrix effects occur when other components in your sample interfere with the analysis of naphazoline, potentially affecting accuracy, precision, and sensitivity. Here are some specific questions and solutions.
How can I prepare my ophthalmic solution samples to reduce matrix complexity? A simple dilution and shoot method is often effective for liquid samples like eye drops.
What chromatographic conditions can improve separation from matrix components? Optimizing the liquid chromatography conditions is crucial for separating this compound from other sample components and impurities.
The table below summarizes two validated sets of chromatographic conditions you can use as a starting point.
| Parameter | Method 1: UHPLC with MS-compatible conditions [1] | Method 2: Stability-Indicating HPLC [3] |
|---|---|---|
| Column | XSelect Premier CSH C18, 4.6 × 150 mm, 2.5 µm | Agilent Zorbax Eclipse XDB C18, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in methanol | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32, v/v) | | Flow Rate | 1.1 mL/min | 1.0 mL/min | | Column Temp. | 42 °C | Not specified (typically 25-40°C) | | Detection | UV at 260 nm | UV at 280 nm | | Injection Volume | 5 µL | Not specified (typically 10-20 µL) | | Gradient | 5% B to 90% B over 12 min | Isocratic |
What is a systematic approach to developing a robust method that accounts for matrix effects? A structured method development protocol can efficiently identify the best conditions to minimize interference. The following workflow is recommended in the literature [1]:
How can I confirm that my method effectively separates this compound from its degradation products? Performing a forced degradation study (stress testing) is a standard way to validate that your method is stability-indicating. This involves intentionally degrading your sample under various conditions to ensure the this compound peak is well-resolved from any degradation products.
If you are experiencing problems, consult this table for potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
|---|
| Poor Peak Shape / Tailing | Interaction with residual silanols on the column; Matrix interference | - Use a mobile phase additive like triethylamine (TEA) as a silanol blocker [3].
What are the common causes of poor precision in my naphazoline HPLC method? Poor precision, often indicated by high %RSD in retention times or peak areas, can stem from several factors:
How can I improve the accuracy of my this compound and pheniramine maleate assay? Accuracy is confirmed through method validation by spiking known amounts of analyte and demonstrating high recovery.
My analytes are not well-separated. How can I optimize the method? A systematic approach to screening key parameters is the most efficient way to achieve separation [2].
This occurs when two or more compounds in your mixture elute too close together (USP Resolution < 1.5).
Potential Causes & Solutions:
Recommended Experimental Protocol: Follow a systematic screening workflow to efficiently identify the best conditions. The diagram below outlines this process:
This makes it difficult to detect and quantify low-level related substances as required by pharmacopeias.
The table below summarizes parameters from published, validated methods to serve as a starting point for your own development.
| Parameter | Method for NPZ, PHN & Impurities [1] | Method for Paracetamol, Phenylephrine & PHN [3] | Systematic Screening Protocol [2] |
|---|
| Column | Hypersil ODS (250 mm × 4.6 mm, 5 µm) | Zorbax SB-Aq (50 mm × 4.6 mm, 5 µm) | XSelect Premier CSH C18 (150 mm × 4.6 mm, 2.5 µm) | | Mobile Phase | Phosphate Buffer pH 6.0 : ACN (70:30, v/v) | (A) Sodium octanesulfonate pH 3.2 (B) Methanol (Gradient) | (A) 0.1% Formic acid in water (B) 0.1% Formic acid in Methanol (Gradient) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min | | Detection | UV 260 nm | UV 225 nm (4-aminophenol) UV 273 nm (APIs) | UV 260 nm, plus MS (ACQUITY QDa) | | Linearity | NPZ: 5–45 µg/mL PHN: 10–110 µg/mL | Paracetamol: 160–360 µg/mL PHN: 10–22 µg/mL | Not specified, but demonstrated excellent repeatability | | Precision (Repeatability) | RSD < 2.0% | Not specified | Excellent repeatability reported |
To summarize the strategies for enhancing your method's performance:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low analytical yield | Residual chloroform in sample; RNA pellet overdried or not fully solubilized [1] | Reprecipitate sample; Heat solution to 50-60°C and pipette repeatedly to dissolve pellet [1] |
| Poor peak shape in HPLC | Secondary interactions with free silanols on column; Suboptimal mobile phase pH [2] | Use triethylamine (0.5% v/v) as silanol blocker in buffer; Use low-pH buffer (e.g., pH 2.8) [2] |
| Contamination & carryover | Inadequate cleaning of multipurpose equipment; Complex surface materials (e.g., PTFE tubes) [3] | Implement/validate cleaning procedures; Clean PTFE surfaces immediately after production; Use stainless steel where possible [3] |
| API-Excipient Interactions | Incompatibility with reactive excipients (e.g., Mannitol, Tris HCl) under stress [4] | Assess drug-excipient compatibility early using FT-IR/ATR, NIR spectroscopy, and chemometrics [4] |
This method simultaneously analyzes naphazoline HCl, pheniramine maleate, and their related substances [5].
For robust method development, follow a structured protocol to screen critical parameters [5]. The workflow for this protocol is illustrated below:
Use spectroscopic methods to identify potential interactions between this compound and formulation excipients [4].
| Feature | This compound | Oxymetazoline |
|---|---|---|
| Primary Use | Nasal congestion; Ocular redness [1] [2] | Nasal congestion; Allergies; Investigation for blepharoptosis [1] [3] |
| Administration Route | Nasal spray; Ophthalmic solution [1] [2] | Nasal spray; Ophthalmic solution [1] [3] |
| Regulatory Status | Prescription and Over-the-Counter (OTC) [1] | Over-the-Counter (OTC) [1] |
| Receptor Binding Profile | Mixed α₁/α₂ adrenergic receptor agonist [2] | Mixed adrenergic agonist with higher affinity for α₂ receptors [2] |
| User Ratings (Nasal Use) | 9.8/10 (from 13 ratings) [1] | 4.7/10 (from 229 ratings) [1] |
| Dosing Frequency (Ocular) | Up to four times daily [4] | Up to every six hours [4] |
| Key Efficacy Findings | Effective in preventing redness in challenge models (1-2 hours duration) [4] | Superior surgical field visualization and reduced bleeding in FESS (vs. phenylephrine/cocaine) [5] |
| Associated Challenges | Tachyphylaxis and potential for rebound redness [2] [4] | Lack of published efficacy studies for redness relief; long-term safety for ptosis uncertain [3] [4] |
Both this compound and oxymetazoline belong to the imidazole class of alpha-adrenergic receptor agonists. They induce vasoconstriction by activating receptors on vascular smooth muscle, but their specific binding profiles differ [2] [4].
The following diagram illustrates the shared signaling pathway they trigger to cause vasoconstriction, while highlighting their different receptor preferences.
A Level I clinical trial compared oxymetazoline 0.05%, phenylephrine 0.25%, and cocaine 4% in 57 children undergoing FESS [5].
For researchers looking to replicate or design studies on vasoconstrictor efficacy, the following summarizes the key methodology from the FESS clinical trial [5].
| Study Detail / Metric | Abouda et al. (1994) [1] | Abelson et al. (2005) [2] |
|---|---|---|
| Study Design | Double-masked, randomized, parallel-group, placebo-controlled [1] | Prospective, randomized, double-masked, contralateral, active- and placebo-controlled [2] |
| Treatment Arms | Naphcon-A vs. its individual components (naphazoline, pheniramine) vs. placebo [1] | Pheniramine/naphazoline vs. olopatadine vs. placebo [2] |
| Primary Efficacy Finding | Significantly more effective than placebo, this compound alone, and pheniramine alone in reducing redness [1] | Significantly lower Ocular Allergy Index (OAI) scores than placebo at all time points [2] |
| Comparative Efficacy | Equal to pheniramine in relieving itching [1] | Significantly lower OAI scores than olopatadine at 12 and 20 minutes post-challenge [2] |
| Key Outcome Measure | Ocular signs and symptoms (redness, itching) [1] | Ocular Allergy Index (OAI) - a composite score of 6 signs and symptoms [2] |
The robust efficacy data shown in the table above comes from a standardized and validated research model. Here's a detailed look at the methodology used in these studies.
The logical flow of the Conjunctival Allergen Challenge model used in these efficacy studies can be summarized as follows:
The clinical efficacy of the this compound-pheniramine combination stems from the synergistic action of its two components, which target different phases of the allergic response.
This dual mechanism provides both rapid symptom relief (via vasoconstriction) and targeted anti-allergic action (via histamine blockade). The following diagram illustrates how each component targets different pathways to alleviate allergy symptoms:
For researchers and clinicians, it's also important to consider the context of use and safety profile.
The table below summarizes key characteristics of selected imidazoline derivatives based on current findings.
| Imidazoline Derivative | Receptor Binding Profile | Reported Systemic Adverse Events | Therapeutic Window | Key Safety Concerns |
|---|---|---|---|---|
| Naphazoline | Mixed α1/α2 agonist (∼2:1 affinity for α2:α1) [1] | High frequency (esp. in children): Somnolence, bradycardia, hypothermia, respiratory depression, coma [2] | Narrow [3] | High risk of systemic intoxication after accidental ingestion or topical misuse; marked sedation [3] [2] [4] |
| Tetrahydrozoline | Selective α1 agonist [1] | Case reports: CNS depression, drowsiness, irritability, tachycardia (primarily after ingestion) [5] | Information Missing | Serious CNS depression and cardiovascular effects after accidental ingestion [4] |
| Oxymetazoline | Mixed α1/α2 agonist (∼5:1 affinity for α2:α1) [1] | Less frequent than this compound: Excitation, hypertonia, nausea, CNS depression [3] [2] | Information Missing | Systemic side effects can occur, but literature suggests fewer intoxication reports vs. This compound [2] |
| Brimonidine | Selective α2 agonist (1000:1 affinity for α2:α1) [1] | Minimal, mild, and transient ocular AEs; no significant systemic effects reported in OTC studies; tachyphylaxis and rebound redness rarely reported [1] | Information Missing | Favorable safety profile in OTC use for redness relief; minimal risk of rebound hyperemia or tachyphylaxis [1] |
The differences in safety profiles are rooted in pharmacology and supported by clinical data.
Receptor Binding and Clinical Effects: The α-adrenergic receptor profile influences both efficacy and side effects.
Supporting Clinical and Toxicological Data:
For researchers, standard toxicological study designs are crucial for comparing these compounds.
The following diagrams illustrate the key pathways and clinical outcomes related to imidazoline derivative toxicity.
| Efficacy Measure | Pheniramine/Naphazoline | Olopatadine | Placebo | Statistical Significance (Phen/Naph vs. Olopatadine) |
|---|---|---|---|---|
| Ocular Allergy Index (OAI) at 7 min | Significantly reduced | Significantly reduced | Baseline | Not Significant |
| Ocular Allergy Index (OAI) at 12 min | Significantly reduced | Significantly reduced | Baseline | ( p = 0.005 ) |
| Ocular Allergy Index (OAI) at 20 min | Significantly reduced | Significantly reduced | Baseline | ( p = 0.001 ) |
| Patient Preference | Preferred by majority of subjects | Less preferred | N/A | N/A |
The data in the table comes from a specific and rigorous type of clinical study. Here are the key methodological details [1]:
The following diagram illustrates the workflow of this CAC model:
Graph Title: CAC Model Experimental Workflow
The superior performance of the pheniramine/naphazoline combination can be attributed to its dual mechanism of action, which targets both the symptoms and underlying inflammatory response more comprehensively than a single-agent therapy.
Graph Title: Dual vs. Single Drug Action in Allergic Conjunctivitis
Beyond efficacy, several other factors are critical for researchers and clinicians:
The pheniramine/naphazoline combination presents a potent option for the acute relief of allergic conjunctivitis symptoms. The choice between these therapies in a clinical or research setting would depend on the specific goals—whether prioritizing rapid, maximum symptom relief for short-term use or considering long-term maintenance therapy with a different safety profile.
| Method Feature | RP-HPLC-DAD Method [1] | Stability-Indicating HPLC Method [2] | Chemometric-assisted Spectrophotometry [3] |
|---|---|---|---|
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection | Reverse-Phase High-Performance Liquid Chromatography | Partial Least Squares (PLS) & Artificial Neural Network (ANN) |
| Primary Application | Simultaneous determination of NPZ, PHN, and three official impurities in dosage forms and spiked aqueous humor | Simultaneous determination of NPZ, PHN, and their degradation products in pharmaceutical formulations | Simultaneous determination of NPZ, PHN, and three official impurities in eye drops |
| Linearity Range | 5.00–45.00 μg mL⁻¹ [1] | 12.5-100 μg mL⁻¹ [2] | 5.0–13.0 μg mL⁻¹ [3] |
| Correlation Coefficient (R²) | > 0.999 [1] | > 0.999 [2] | Not explicitly stated, but models showed good recovery and low error [3] |
| Detection Limit (LOD) | Reported (specific values in source) [1] | Reported (specific values in source) [2] | PLS: 0.447 μg mL⁻¹ ANN: 0.494 μg mL⁻¹ [3] | | Key Advantages | Validated per FDA bioanalytical guidelines for application in biological fluid (aqueous humor); can separate multiple impurities [1] | Rapid analysis (<10 min); stability-indicating; validated for specificity under stress conditions [2] | Fast, cost-effective, avoids using hazardous organic solvents; no complex sample pretreatment needed [3] |
Here are the detailed methodologies for the key experiments cited in the table.
This method was developed and validated as per ICH guidelines and also follows US FDA bioanalytical validation guidelines for application in rabbit aqueous humor [1].
Chromatographic Conditions:
Sample Preparation:
This method was optimized to separate Naphazoline HCl and Pheniramine Maleate from their degradation products formed under stress conditions, in accordance with ICH guidelines [2].
Chromatographic Conditions:
Specificity and Stress Testing: The method demonstrated specificity by successfully resolving the active drugs from their degradation products. Forced degradation studies were performed by subjecting the drug solution to stress conditions (like acid, base, oxidation), confirming the method's stability-indicating property [2].
The following diagram illustrates the general workflow for developing and validating an analytical method for a pharmaceutical compound like this compound HCl, based on the ICH guidelines.